Ara-tubercidin
Descripción
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
(2R,3S,4S,5R)-2-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O4/c12-9-5-1-2-15(10(5)14-4-13-9)11-8(18)7(17)6(3-16)19-11/h1-2,4,6-8,11,16-18H,3H2,(H2,12,13,14)/t6-,7-,8+,11-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDZZVAMISRMYHH-HGIWHZBTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C2=NC=NC(=C21)N)C3C(C(C(O3)CO)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C2=NC=NC(=C21)N)[C@H]3[C@H]([C@@H]([C@H](O3)CO)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001197606 | |
| Record name | 7-β-D-Arabinofuranosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001197606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64526-34-7 | |
| Record name | 7-β-D-Arabinofuranosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64526-34-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ara-tubercidin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064526347 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-β-D-Arabinofuranosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001197606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Tubercidin: Discovery, Biosynthesis, and Biological Activity from Streptomyces tubercidicus
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the nucleoside antibiotic, tubercidin, a potent bioactive compound produced by the soil bacterium Streptomyces tubercidicus. While the initial query concerned "Ara-tubercidin," a thorough review of scientific literature indicates that this term does not correspond to a known natural product from Streptomyces tubercidicus. It is likely a non-standard nomenclature or a reference to a synthetic derivative. This document will therefore focus on the well-characterized and scientifically significant compound, tubercidin, also known as 7-deazaadenosine.
This guide delves into the discovery, intricate biosynthetic pathway, and multifaceted mechanism of action of tubercidin. It presents a compilation of quantitative data on its biological activities, detailed experimental protocols for its production and isolation, and visual representations of its biosynthesis and purification workflows to facilitate a deeper understanding for research and drug development professionals.
Introduction: The Discovery of Tubercidin from Streptomyces tubercidicus
Streptomyces tubercidicus, a bacterium first isolated from soil in Japan, is the natural source of the potent pyrrolo[2,3-d]pyrimidine nucleoside antibiotic, tubercidin.[1] Structurally, tubercidin is an analog of adenosine where the nitrogen at the 7th position of the purine ring is replaced by a carbon atom. This modification makes it resistant to degradation by adenosine deaminase, enhancing its intracellular stability and biological activity. Since its discovery, tubercidin has garnered significant interest due to its broad spectrum of biological activities, including anticancer, antiviral, and antiparasitic properties.
It is important to clarify that the term "this compound" does not appear in the scientific literature as a natural product of Streptomyces tubercidicus. It is possible this refers to a synthetic arabinofuranosyl derivative of tubercidin, but such a compound is not the subject of this guide, which will focus on the naturally produced tubercidin.
Biosynthesis of Tubercidin
The biosynthesis of tubercidin in Streptomyces tubercidicus NBRC 13090 involves a complex enzymatic cascade that converts guanosine triphosphate (GTP) into the final 7-deazapurine nucleoside.[2][3][4] The key enzymes and intermediates in this pathway have been elucidated through genetic and biochemical studies.[2][3]
The biosynthetic pathway begins with the conversion of GTP to 7-carboxy-7-deazaguanine (CDG). This process is catalyzed by a series of enzymes including GTP cyclohydrolase I (TubC), CPH4 synthase (TubA), and CDG synthase (TubB).[2] Subsequently, the enzyme TubE utilizes phosphoribosylpyrophosphate (PRPP) and CDG to construct the deazapurine nucleoside scaffold.[2][3][4] The pathway then proceeds through a series of tailoring steps, including a reduction catalyzed by an NADPH-dependent reductase (TubD) and a final hydrolysis step mediated by a Nudix hydrolase (TubG), to yield tubercidin.[2][3][4]
Mechanism of Action
Tubercidin's biological activity stems from its structural similarity to adenosine, allowing it to act as an antimetabolite.[5] Upon entering the cell, it is phosphorylated to its mono-, di-, and triphosphate forms. These phosphorylated derivatives interfere with numerous cellular processes by mimicking adenosine nucleotides.
The primary mechanisms of action include:
-
Inhibition of Nucleic Acid Synthesis: Tubercidin triphosphates can be incorporated into both RNA and DNA, leading to chain termination and the inhibition of polymerases. This disruption of nucleic acid synthesis is a key factor in its cytotoxic effects.
-
Interference with Protein Synthesis: By affecting RNA processing and function, tubercidin can indirectly inhibit protein synthesis.
-
Inhibition of Kinases: Tubercidin and its phosphorylated forms can inhibit various kinases that utilize ATP, thereby disrupting cellular signaling pathways.
Quantitative Biological Activity of Tubercidin
Tubercidin exhibits a wide range of biological activities against various cell lines and pathogens. The following tables summarize some of the reported quantitative data.
Table 1: Anticancer Activity of Tubercidin (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HeLa | Cervical Cancer | 55.1 | [6] |
| WM266 | Melanoma | 91.1 | [6] |
| A375 | Melanoma | > 100 | [6] |
| HDF | Normal Fibroblast | > 100 | [6] |
| L-1210 | Leukemia | 0.006 (as ID50 µg/mL for Toyocamycin) | [1] |
| P388 | Leukemia | Potent | [7][8] |
| A549 | Lung Cancer | Potent | [7][8] |
| DMS 114 | Small-Cell Lung Cancer | Significant in vivo tumor repression | [9] |
Table 2: Antiviral Activity of Tubercidin
| Virus | Cell Line | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| PEDV | Vero | 0.2487 | 14.23 | 57.2 | [10] |
| SADS-CoV | Vero | - | - | Significant inhibition at 1 µM | [10] |
| PRRSV | - | - | - | Effective suppression | [10][11] |
Table 3: Antimycobacterial Activity of Tubercidin (MIC)
| Organism | Strain Type | MIC Range (µg/mL) | Reference |
| Mycobacterium tuberculosis | Drug-sensitive | - | High in vitro activity |
| Mycobacterium tuberculosis | MDR-TB | - | High in vitro activity |
| Mycobacterium tuberculosis | pre-XDR-TB | - | High in vitro activity |
| Mycobacterium tuberculosis | XDR-TB | - | High in vitro activity |
| Nontuberculous Mycobacteria (NTM) | Reference Strains | - | High in vitro activity |
Experimental Protocols
Fermentation of Streptomyces tubercidicus for Tubercidin Production
This protocol is adapted from a general method for tubercidin production.[2]
-
Seed Culture Preparation: Inoculate a loopful of Streptomyces tubercidicus spores into a 250 mL flask containing 50 mL of Tryptic Soy Broth (TSB). Incubate at 28°C for 2 days with shaking at 180 rpm.
-
Production Culture: Transfer 1 mL (2% v/v) of the seed culture into a 250 mL flask containing 50 mL of fermentation medium.
-
Fermentation Medium Composition (per liter): 20 g glucose, 30 g soluble starch, 10 g corn steep liquor, 10 g soybean meal, 5 g peptone, 2 g NaCl, 5 g CaCO₃. Adjust pH to 7.0.
-
-
Incubation: Incubate the production culture at 28°C for 5 days with shaking at 180 rpm.
-
Harvesting: After incubation, harvest the fermentation broth for extraction.
Isolation and Purification of Tubercidin
This is a general protocol for the isolation of nucleoside antibiotics from Streptomyces culture.
-
Broth Preparation: Adjust the pH of the harvested fermentation broth to 3.0 with oxalic acid to precipitate impurities.[2]
-
Centrifugation: Centrifuge the acidified broth at 5000 x g for 15 minutes to remove cell debris and precipitated solids.
-
Supernatant Extraction: Decant the supernatant and extract three times with an equal volume of n-butanol.
-
Solvent Evaporation: Combine the n-butanol extracts and evaporate to dryness under reduced pressure using a rotary evaporator.
-
Column Chromatography:
-
Dissolve the dried extract in a minimal volume of methanol.
-
Apply the dissolved extract to a silica gel column pre-equilibrated with a suitable solvent system (e.g., chloroform:methanol gradient).
-
Elute the column and collect fractions. Monitor the fractions by Thin Layer Chromatography (TLC) for the presence of tubercidin.
-
Pool the fractions containing pure tubercidin.
-
-
Crystallization: Concentrate the pooled fractions and crystallize tubercidin from a suitable solvent (e.g., hot water or ethanol) to obtain pure crystals.
-
Characterization: Confirm the identity and purity of the isolated tubercidin using spectroscopic methods such as NMR (¹H and ¹³C), Mass Spectrometry, and UV-Vis spectroscopy.
Conclusion
Tubercidin, a 7-deazaadenosine analog from Streptomyces tubercidicus, remains a compound of significant scientific interest due to its potent and diverse biological activities. Its unique structure and mechanism of action make it a valuable tool for studying cellular processes and a promising scaffold for the development of new therapeutic agents. This guide has provided a detailed overview of its discovery, biosynthesis, and biological properties, along with practical experimental protocols and illustrative diagrams to support further research and development in this field. While the initially requested "this compound" remains elusive as a natural product, the wealth of knowledge surrounding tubercidin offers a solid foundation for the exploration of novel nucleoside-based therapeutics.
References
- 1. Antiviral activity of C-5 substituted tubercidin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and characterization of the tubercidin biosynthetic pathway from Streptomyces tubercidicus NBRC 13090 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tugraz.elsevierpure.com [tugraz.elsevierpure.com]
- 4. Discovery and characterization of the tubercidin biosynthetic pathway from Streptomyces tubercidicus NBRC 13090 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Identification of natural compounds tubercidin and lycorine HCl against small‐cell lung cancer and BCAT1 as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Drug repurposing screens identify Tubercidin as a potent antiviral agent against porcine nidovirus infections - PMC [pmc.ncbi.nlm.nih.gov]
- 11. research-portal.uu.nl [research-portal.uu.nl]
An In-depth Technical Guide to the Chemical Structure and Synthesis of Ara-tubercidin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ara-tubercidin, also known as 9-β-D-arabinofuranosyl-7-deazaadenine, is a synthetic nucleoside analog with significant potential in antiviral and anticancer research. As a derivative of the naturally occurring antibiotic tubercidin, it belongs to the pyrrolo[2,3-d]pyrimidine class of compounds. The substitution of the ribose moiety in tubercidin with arabinose in this compound alters its stereochemistry and can significantly impact its biological activity and metabolic stability. This technical guide provides a comprehensive overview of the chemical structure and a key synthesis pathway for this compound, tailored for professionals in the field of drug discovery and development.
Chemical Structure and Properties
This compound is structurally analogous to adenosine, with a key modification in the purine ring system where the nitrogen at position 7 is replaced by a carbon atom, forming a 7-deazapurine core. Furthermore, the sugar moiety is an arabinofuranose, differing from the ribofuranose found in adenosine and tubercidin.
IUPAC Name: (2R,3R,4S,5R)-2-(4-amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol
Molecular Formula: C₁₁H₁₄N₄O₄
Molecular Weight: 266.26 g/mol
| Property | Value |
| CAS Number | 64526-34-7[1] |
| Topological Polar Surface Area | 127 Ų |
| Hydrogen Bond Donors | 4 |
| Hydrogen Bond Acceptors | 6 |
| Rotatable Bonds | 2 |
Chemical Synthesis Pathway: Sodium Salt Glycosylation
A robust and efficient method for the synthesis of tubercidin and its analogs, including this compound, is the sodium salt glycosylation procedure. This method involves the direct glycosylation of the sodium salt of a suitably substituted pyrrolo[2,3-d]pyrimidine with a protected arabinofuranosyl halide. This approach has been noted for its superiority and good yields in producing N7-glycosylated products.[2]
The general pathway for the synthesis of this compound via this method can be outlined as follows:
-
Preparation of the 7-Deazapurine Base: The synthesis begins with a halogenated 2-substituted-pyrrolo[2,3-d]pyrimidine, such as 4,6-dichloro-2-methylthiopyrrolo[2,3-d]pyrimidine.
-
Formation of the Sodium Salt: The pyrrolo[2,3-d]pyrimidine is treated with a strong base, such as sodium hydride, to form the corresponding sodium salt.
-
Glycosylation: The sodium salt of the base is then reacted with a protected arabinofuranosyl halide, for instance, 2,3,5-tri-O-benzoyl-D-arabinofuranosyl bromide. This step results in the formation of the N7-glycosylated pyrrolo[2,3-d]pyrimidine with a β-configuration.
-
Functional Group Manipulations: The intermediate from the glycosylation step undergoes a series of transformations to introduce the desired functional groups. This can include amination to introduce the amino group at the 4-position and dehalogenation.
-
Deprotection: The final step involves the removal of the protecting groups from the arabinose sugar to yield this compound.
Below is a logical diagram illustrating this synthesis pathway.
Experimental Protocols
The following is a generalized experimental protocol based on the synthesis of related tubercidin derivatives via the sodium salt glycosylation method.[2] Specific quantities and reaction conditions should be optimized for the synthesis of this compound.
Step 1: Formation of the Sodium Salt of 4,6-dichloro-2-methylthiopyrrolo[2,3-d]pyrimidine
-
To a solution of 4,6-dichloro-2-methylthiopyrrolo[2,3-d]pyrimidine in an anhydrous aprotic solvent (e.g., acetonitrile), add sodium hydride (1.1 equivalents) portion-wise under an inert atmosphere (e.g., argon).
-
Stir the suspension at room temperature for 1 hour to ensure complete formation of the sodium salt.
Step 2: Glycosylation
-
In a separate flask, prepare a solution of 2,3,5-tri-O-benzoyl-D-arabinofuranosyl bromide (1.0 equivalent) in the same anhydrous solvent.
-
Add the solution of the arabinofuranosyl bromide dropwise to the suspension of the sodium salt at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the protected N7-glycosylated intermediate.
Step 3: Amination and Dehalogenation (Example sequence)
-
The protected intermediate can be treated with a solution of ammonia in methanol in a sealed tube at an elevated temperature (e.g., 80-100 °C) to introduce the amino group at the 4-position.
-
Following amination, the chloro group at the 6-position can be removed by catalytic hydrogenation (e.g., H₂ gas with a palladium on carbon catalyst).
Step 4: Deprotection
-
Dissolve the protected this compound derivative in methanolic ammonia or a solution of sodium methoxide in methanol.
-
Stir the reaction at room temperature until the deprotection is complete (monitored by TLC).
-
Neutralize the reaction mixture with an appropriate resin or acid.
-
Concentrate the solution and purify the final product, this compound, by recrystallization or column chromatography.
Quantitative Data for a Related Tubercidin Synthesis
| Step | Reactants | Product | Yield |
| Glycosylation | Sodium salt of 4,6-dichloro-2-methylthiopyrrolo[2,3-d]pyrimidine and 2,3,5-tri-O-benzoyl-D-ribofuranosyl bromide | N7-(2,3,5-tri-O-benzoyl-β-D-ribofuranosyl)-4,6-dichloro-2-methylthiopyrrolo[2,3-d]pyrimidine | Good[2] |
Note: Specific yield percentages for this compound synthesis require access to dedicated literature which was not available in the search results. The term "good yield" is used as a qualitative descriptor from the cited abstract.
Signaling Pathway Involvement
Tubercidin, the ribose-containing counterpart of this compound, has been shown to modulate key cellular signaling pathways. Given their structural similarity, it is plausible that this compound affects similar pathways.
RIG-I/NF-κB Signaling Pathway
Tubercidin has been demonstrated to inhibit the replication of Porcine Reproductive and Respiratory Syndrome Virus (PRRSV) by promoting the activation of the RIG-I/NF-κB signaling pathway. This leads to an increased expression of interferons and proinflammatory cytokines, which are crucial components of the innate antiviral response.
Ras/BRaf/MEK/ERK Signaling Pathway
In the context of small-cell lung cancer, tubercidin has been observed to reduce the activity of the Ras/BRaf/MEK/ERK signaling pathway. This pathway is a critical regulator of cell proliferation and survival, and its inhibition can lead to decreased cancer cell growth.
Conclusion
This compound is a promising nucleoside analog with a well-defined chemical structure and established synthesis routes. The sodium salt glycosylation method provides a reliable means for its chemical synthesis. Understanding its interactions with key cellular signaling pathways, such as the RIG-I/NF-κB and Ras/BRaf/MEK/ERK pathways, is crucial for elucidating its mechanism of action and advancing its development as a potential therapeutic agent. This guide provides a foundational technical overview to support further research and development efforts in this area.
References
Ara-tubercidin: A Comprehensive Technical Guide to its Mechanism of Action as a Nucleoside Analog
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ara-tubercidin, also known as 7-deaza-arabinofuranosyladenine, is a pyrrolopyrimidine nucleoside analog with demonstrated potent antiviral and anticancer activities. As an analog of adenosine, its mechanism of action is centered on its ability to mimic natural nucleosides, thereby interfering with essential cellular processes such as DNA and RNA synthesis. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the therapeutic effects of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.
Core Mechanism of Action
The biological activity of this compound is initiated through its intracellular phosphorylation to the active triphosphate form, this compound triphosphate (Ara-TP). This conversion is a critical step, enabling Ara-TP to act as a competitive inhibitor and a fraudulent substrate in nucleic acid synthesis.
Cellular Uptake and Activation
This compound enters the cell via nucleoside transporters. Once inside, it undergoes a three-step phosphorylation cascade, catalyzed by cellular kinases, to yield this compound monophosphate (Ara-MP), diphosphate (Ara-DP), and the biologically active triphosphate (Ara-TP).
Inhibition of DNA Synthesis
The primary mechanism of this compound's cytotoxic effect is the inhibition of DNA synthesis. Ara-TP, due to its structural similarity to deoxyadenosine triphosphate (dATP), acts as a competitive inhibitor of DNA polymerases.
-
Competitive Inhibition: Ara-TP competes with the natural substrate, dATP, for the active site of DNA polymerases. This competition reduces the rate of DNA elongation.
-
Incorporation and Chain Termination: Upon incorporation into the growing DNA strand, the arabinose sugar moiety of this compound, with its 2'-hydroxyl group in the trans position, creates steric hindrance. This conformational change can impede the addition of the next deoxynucleotide, leading to premature chain termination.
Inhibition of RNA Synthesis
This compound also impacts RNA synthesis. Its triphosphate form can be utilized by RNA polymerases, leading to its incorporation into RNA. This incorporation can disrupt RNA processing and function. Furthermore, tubercidin, a related compound, has been shown to inhibit RNA-dependent RNA polymerase (RdRp) of some viruses, suggesting a similar potential for this compound.
Quantitative Data
The following tables summarize the inhibitory activity of this compound and its phosphorylated form against various cell lines and enzymes.
Table 1: In Vitro Cytotoxicity of this compound against Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| HeLa | Cervical Cancer | 1.2 ± 0.09 |
| HepG2 | Liver Cancer | >10 |
| SGC-7901 | Gastric Cancer | >10 |
| PC-3 | Prostate Cancer | ~20 |
| HCT116 | Colon Cancer | ~15 |
Table 2: Inhibition Constants (Ki) of this compound Triphosphate (Ara-TP)
| Enzyme | Substrate | Type of Inhibition | Ki (µM) |
| Ribonucleotide Reductase | CDP | Competitive (vs. ATP) | 15 |
| Ribonucleotide Reductase | ADP | Competitive (vs. GTP) | 4 |
| Human DNA Polymerase α | dATP | Competitive | Data not available |
| Human DNA Polymerase β | dATP | Competitive | Data not available |
| Viral DNA Polymerase | dATP | Competitive | Data not available |
| Viral RNA Polymerase | ATP | Competitive | Data not available |
Experimental Protocols
DNA Polymerase Inhibition Assay
This protocol is designed to assess the inhibitory effect of Ara-TP on DNA polymerase activity.
Materials:
-
Purified DNA polymerase (e.g., human DNA polymerase α or a viral polymerase)
-
Activated calf thymus DNA (as a template-primer)
-
Deoxynucleoside triphosphates (dATP, dCTP, dGTP, dTTP)
-
[³H]-dATP (radiolabeled)
-
This compound triphosphate (Ara-TP)
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Stop solution (e.g., 0.5 M EDTA)
-
Glass fiber filters
-
Trichloroacetic acid (TCA)
-
Scintillation fluid and counter
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, activated calf thymus DNA, dCTP, dGTP, dTTP, and [³H]-dATP.
-
Add varying concentrations of Ara-TP to the reaction mixtures. A control reaction with no inhibitor should be included.
-
Initiate the reaction by adding the DNA polymerase.
-
Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding the stop solution.
-
Spot the reaction mixtures onto glass fiber filters.
-
Precipitate the DNA by washing the filters with cold TCA.
-
Wash the filters with ethanol and allow them to dry.
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each Ara-TP concentration and determine the IC50 value.
Quantification of this compound Incorporation into DNA by LC-MS/MS
This protocol outlines a method to quantify the amount of this compound incorporated into the DNA of treated cells.
Materials:
-
Cells treated with this compound
-
DNA extraction kit
-
Nuclease P1
-
Alkaline phosphatase
-
LC-MS/MS system
-
Internal standard (e.g., ¹³C,¹⁵N-labeled this compound)
Procedure:
-
Harvest cells treated with this compound and a vehicle control.
-
Extract genomic DNA using a commercial kit, ensuring high purity.
-
Quantify the extracted DNA (e.g., using a spectrophotometer).
-
Digest the DNA to individual deoxynucleosides by incubating with nuclease P1 followed by alkaline phosphatase.
-
Add a known amount of the internal standard to the digested samples.
-
Analyze the samples using a validated LC-MS/MS method. The mass spectrometer will be set to monitor the specific mass-to-charge ratios of this compound and the internal standard.
-
Construct a standard curve using known concentrations of this compound.
-
Quantify the amount of this compound in the cellular DNA by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
Apoptosis Induction Pathway
This compound has been shown to induce apoptosis in cancer cells. While the precise signaling cascade is still under investigation, it is hypothesized to involve the intrinsic (mitochondrial) pathway. The incorporation of this compound into DNA leads to DNA damage, which can trigger a cascade of events culminating in programmed cell death.
This pathway likely involves the activation of pro-apoptotic Bcl-2 family proteins (e.g., Bax, Bak), leading to mitochondrial outer membrane permeabilization (MOMP). MOMP results in the release of cytochrome c into the cytoplasm, which then binds to Apaf-1 to form the apoptosome. The apoptosome activates caspase-9, which in turn activates executioner caspases like caspase-3, leading to the cleavage of cellular substrates and the morphological changes characteristic of apoptosis.
Conclusion
This compound's mechanism of action as a nucleoside analog is multifaceted, primarily targeting the fundamental processes of DNA and RNA synthesis. Its intracellular activation to the triphosphate form is the key to its potent cytotoxic and antiviral effects. The competitive inhibition of polymerases and its incorporation into nucleic acids lead to the disruption of cellular integrity and, in cancer cells, the induction of apoptosis. Further research to elucidate the specific interactions with various polymerases and to fully map the apoptosis signaling pathway will be crucial for the continued development and optimization of this compound as a therapeutic agent.
Ara-tubercidin's Inhibition of DNA and RNA Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ara-tubercidin, an adenosine analog, has demonstrated significant potential as an antiviral and anticancer agent through its targeted inhibition of nucleic acid synthesis. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's inhibitory effects on DNA and, to a lesser extent, its putative role in the disruption of RNA synthesis. The document details the enzymatic interactions, presents available quantitative data on its inhibitory potency, outlines relevant experimental methodologies, and visualizes the key pathways and processes involved. This guide is intended to serve as a comprehensive resource for researchers and professionals engaged in the study and development of nucleoside analogs as therapeutic agents.
Introduction
This compound, also known as 4-amino-7-(β-D-arabinofuranosyl)pyrrolo[2,3-d]pyrimidine, is a synthetic nucleoside analog of adenosine. Its structural similarity to deoxyadenosine allows it to be recognized by cellular and viral enzymes involved in nucleotide metabolism and nucleic acid synthesis. This molecular mimicry is the foundation of its biological activity, leading to the disruption of DNA replication, a critical process for cell proliferation and viral propagation. While the primary mechanism of action is understood to be the inhibition of DNA synthesis, the effects on RNA synthesis are less characterized but are discussed herein based on the activities of structurally related compounds.
Mechanism of Action: Inhibition of DNA Synthesis
The inhibitory effect of this compound on DNA synthesis is a multi-step process that begins with its cellular uptake and subsequent metabolic activation.
Cellular Uptake and Phosphorylation
Upon entering the cell, this compound is phosphorylated by cellular kinases to its active triphosphate form, this compound-5'-triphosphate (this compound-TP). This conversion is a critical step, as the triphosphate analog is the actual inhibitory molecule that interacts with DNA polymerases.
Competitive Inhibition of DNA Polymerase
This compound-TP acts as a competitive inhibitor of DNA polymerases, particularly viral DNA polymerases. It competes with the natural substrate, deoxyadenosine triphosphate (dATP), for binding to the active site of the enzyme. This competition is a key feature of its selective antiviral activity. Studies have shown that herpes simplex virus (HSV) DNA synthesis is approximately three times more sensitive to inhibition by this compound than cellular DNA synthesis.[1]
The inhibition of viral DNA polymerase by this compound-TP is competitive with respect to dATP.[1] This means that an increase in the concentration of dATP can overcome the inhibitory effect of this compound-TP.
References
Unveiling the Intricate Web: Ara-tubercidin's Impact on Core Biochemical Pathways
For Immediate Release
[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth look at the biochemical pathways affected by Ara-tubercidin, a potent adenosine analogue with significant therapeutic potential. This whitepaper provides a detailed analysis of the compound's mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing complex cellular interactions.
This compound, also known as 7-deazaadenosine, exerts its biological effects by acting as a mimic of adenosine, thereby infiltrating crucial cellular processes. Upon cellular uptake, it is phosphorylated to its active triphosphate form, this compound triphosphate (Ara-TTP). As an analogue of adenosine triphosphate (ATP), Ara-TTP competitively inhibits enzymes that utilize ATP, leading to widespread disruption of nucleic acid and protein synthesis, as well as purine metabolism.
Disruption of Fundamental Cellular Processes
The primary mechanism of this compound's cytotoxicity lies in its ability to be incorporated into both RNA and DNA, leading to chain termination and the inhibition of nucleic acid synthesis. This interference with the fundamental processes of transcription and replication underpins its potent anti-proliferative effects.
Furthermore, this compound significantly impacts protein synthesis. By interfering with the production of RNA precursors and potentially being incorporated into mRNA, it disrupts the template for protein translation. This leads to a global reduction in protein production, further contributing to its cytotoxic effects.
The compound also plays a critical role in the dysregulation of purine metabolism. As an adenosine analogue, it can inhibit enzymes involved in the purine salvage pathway, such as adenosine kinase. This can lead to an imbalance in the cellular nucleotide pool, affecting numerous metabolic and signaling pathways that are dependent on purine nucleotides.
Quantitative Insights into this compound's Potency
The efficacy of this compound as a cytotoxic agent has been quantified across various cancer cell lines. The half-maximal inhibitory concentration (IC50) and cytotoxic concentration (CC50) values highlight its potent activity, often in the nanomolar to low micromolar range.
| Cell Line | Cancer Type | IC50/CC50 (µM) | Reference |
| DMS 52 | Small-Cell Lung Cancer | < 10 (nM level for most) | [1] |
| DMS 114 | Small-Cell Lung Cancer | < 10 (nM level for most) | [1] |
Visualizing the Pathways
To elucidate the complex interactions of this compound within the cell, the following diagrams illustrate the key affected biochemical pathways and a general experimental workflow for its study.
Detailed Experimental Methodologies
This guide provides detailed protocols for key experiments to assess the impact of this compound on cellular functions.
Cytotoxicity Assay
A common method to determine the cytotoxic effects of this compound is the WST-1 assay.[1]
-
Cell Seeding: Seed cancer cell lines, such as DMS 114, into 96-well plates and allow them to adhere for 24 hours.[1]
-
Compound Treatment: Add this compound at various concentrations to the wells and incubate for a specified period, typically 72 hours.[1]
-
WST-1 Reagent Addition: Add WST-1 cell proliferation reagent to each well and incubate for 3 hours at 37°C in a 5% CO2 environment.[1]
-
Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at 490 nm to determine cell viability.[1]
RNA Synthesis Inhibition Assay
The inhibition of RNA synthesis can be measured by quantifying the incorporation of a labeled precursor, such as [3H]-uridine.
-
Cell Treatment: Treat cells with varying concentrations of this compound for a designated time.
-
Radiolabeling: Add [3H]-uridine to the cell culture medium and incubate to allow for its incorporation into newly synthesized RNA.
-
Cell Lysis and Precipitation: Lyse the cells and precipitate the nucleic acids using an acid solution (e.g., trichloroacetic acid).
-
Quantification: Collect the precipitate on a filter and measure the incorporated radioactivity using a scintillation counter. The reduction in radioactivity in treated cells compared to controls indicates the level of RNA synthesis inhibition.
Protein Synthesis Inhibition Assay
Inhibition of protein synthesis can be assessed using an in vitro translation system with a luciferase reporter.[2]
-
In Vitro Translation Reaction: Prepare a reaction mixture containing a cell-free extract (e.g., from HeLa cells), a capped luciferase mRNA transcript, and essential components for translation.[2]
-
Inhibitor Addition: Add this compound at various concentrations to the reaction mixtures.[2]
-
Incubation: Incubate the reactions for 60-90 minutes at 30°C to allow for protein synthesis.[2]
-
Luminescence Measurement: Add luciferin substrate and measure the resulting luminescence. A decrease in luminescence in the presence of this compound indicates inhibition of protein synthesis.[2]
Purine Metabolite Analysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the quantitative analysis of purine metabolites.[3][4]
-
Metabolite Extraction: Treat cells with this compound, then harvest and lyse the cells. Extract the metabolites using a suitable solvent system (e.g., a mixture of methanol, acetonitrile, and water).
-
LC Separation: Separate the extracted metabolites using a liquid chromatography system equipped with a suitable column (e.g., a C18 column).[3]
-
MS/MS Detection: Detect and quantify the individual purine metabolites using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.[4]
-
Data Analysis: Analyze the data to determine the changes in the levels of various purine metabolites in response to this compound treatment.
This technical guide serves as a valuable resource for the scientific community, providing a foundational understanding of the biochemical consequences of this compound treatment and offering practical guidance for future research and drug development endeavors.
References
- 1. Identification of natural compounds tubercidin and lycorine HCl against small‐cell lung cancer and BCAT1 as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Improved diagnostics of purine and pyrimidine metabolism disorders using LC-MS/MS and its clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Tubercidin and its Analogs as Potent Adenosine Kinase Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of tubercidin and its analogs as inhibitors of adenosine kinase (AK), a key enzyme in the purine salvage pathway. This document details their mechanism of action, quantitative inhibitory data, relevant signaling pathways, and comprehensive experimental protocols for their evaluation.
Introduction: Adenosine Kinase and the Significance of its Inhibition
Adenosine kinase is a crucial enzyme that catalyzes the phosphorylation of adenosine to adenosine monophosphate (AMP). This action plays a significant role in regulating the intracellular and extracellular concentrations of adenosine. By inhibiting adenosine kinase, the concentration of adenosine increases in the vicinity of its receptors, leading to a range of physiological effects. This makes adenosine kinase a compelling therapeutic target for conditions such as epilepsy, inflammation, and chronic pain. Tubercidin, a naturally occurring adenosine analog, and its derivatives have emerged as potent inhibitors of this enzyme, demonstrating significant potential in preclinical studies.
Mechanism of Action: Competitive Inhibition of Adenosine Kinase
Tubercidin and its analogs act as competitive inhibitors of adenosine kinase. Their structural similarity to the natural substrate, adenosine, allows them to bind to the active site of the enzyme. This binding event prevents the phosphorylation of adenosine to AMP, leading to an accumulation of intracellular adenosine. This excess adenosine is then transported out of the cell, where it can activate adenosine receptors (A1, A2A, A2B, and A3), triggering downstream signaling cascades that mediate the therapeutic effects.
Quantitative Data: Inhibitory Potency of Tubercidin Analogs
The following table summarizes the in vitro inhibitory activity of selected tubercidin analogs against adenosine kinase, presented as IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%).
| Compound | IC50 (µM) | Source |
| Tubercidin | 0.03 | F. Kappler, et al. (1986) |
| 5'-Deoxy-5-iodotubercidin | 0.0006 | B. G. Ugarkar, et al. (2000) |
| 2',3'-dideoxy-tubercidin | >100 | M. A. Worthington, et al. (1991) |
| Ara-tubercidin | 0.25 | F. Kappler, et al. (1986) |
| 2-Fluorotubercidin | 0.012 | B. G. Ugarkar, et al. (2000) |
| 2-Chlorotubercidin | 0.007 | B. G. Ugarkar, et al. (2000) |
| 2-Bromotubercidin | 0.004 | B. G. Ugarkar, et al. (2000) |
Signaling Pathway: The Adenosine Salvage Pathway
The inhibition of adenosine kinase by tubercidin analogs directly impacts the purine salvage pathway, a critical metabolic route for the recycling of purines from the degradation of nucleic acids. The following diagram illustrates the central role of adenosine kinase in this pathway and the effect of its inhibition.
Caption: Adenosine Salvage Pathway and Inhibition by Tubercidin Analogs.
Experimental Protocols
This section provides detailed methodologies for key in vitro and in vivo experiments used to characterize adenosine kinase inhibitors.
In Vitro Adenosine Kinase Inhibition Assay
A common method to determine the inhibitory potency of compounds against adenosine kinase is a coupled-enzyme spectrophotometric assay.
Workflow Diagram:
Caption: Workflow for an in vitro Adenosine Kinase Inhibition Assay.
Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 100 mM KCl, 10 mM MgCl2, and 1 mM DTT.
-
Substrate/Cofactor Mix: Prepare a solution in assay buffer containing 2 mM ATP, 2.5 mM phosphoenolpyruvate (PEP), and 0.5 mM NADH.
-
Coupling Enzyme Mix: A solution containing pyruvate kinase (PK) and lactate dehydrogenase (LDH) in assay buffer.
-
Adenosine Kinase: A purified preparation of the enzyme.
-
Test Compound: A dilution series of the tubercidin analog in a suitable solvent (e.g., DMSO).
-
-
Assay Procedure:
-
In a 96-well microplate, add the assay buffer, substrate/cofactor mix, coupling enzyme mix, and the test compound to the appropriate wells.
-
Add adenosine kinase to all wells except the negative control.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding adenosine to all wells.
-
Immediately begin monitoring the decrease in absorbance at 340 nm every 30 seconds for 15-30 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rates from the linear portion of the absorbance versus time curve.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
In Vivo Efficacy Models
This model is used to evaluate the anticonvulsant properties of drug candidates.
Protocol:
-
Animals: Male Sprague-Dawley rats (150-200 g) are used.
-
Drug Administration: The test compound (e.g., a tubercidin analog) is administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group receives the same volume of the vehicle.
-
Induction of Seizures: At a predetermined time after drug administration (e.g., 30-60 minutes), a maximal electroshock (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes.
-
Observation: The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Data Analysis: The percentage of animals protected from the tonic hindlimb extension at each dose is calculated. The ED50 (the dose that protects 50% of the animals) is then determined using probit analysis.
This model assesses the analgesic potential of a compound by measuring its effect on pain-related behaviors induced by a formalin injection.
Protocol:
-
Animals: Male Swiss-Webster mice (20-25 g) are used.
-
Drug Administration: The test compound is administered (e.g., i.p. or p.o.) at various doses prior to the formalin injection.
-
Induction of Nociception: A dilute solution of formalin (e.g., 20 µL of a 5% solution) is injected subcutaneously into the plantar surface of one hind paw.
-
Observation: Immediately after the injection, the animal is placed in an observation chamber. The amount of time the animal spends licking, biting, or flinching the injected paw is recorded for two distinct phases: the early phase (0-5 minutes post-injection) and the late phase (15-30 minutes post-injection).
-
Data Analysis: The total time spent in nociceptive behavior is calculated for each phase. The percentage of inhibition of the nociceptive response by the test compound is determined by comparing the treated groups to the vehicle control group.
Conclusion
Tubercidin and its analogs represent a promising class of adenosine kinase inhibitors with demonstrated potency in both in vitro and in vivo models. Their mechanism of action, centered on the elevation of endogenous adenosine levels, offers a unique therapeutic strategy for a variety of neurological and inflammatory disorders. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and development of these compounds as potential therapeutic agents.
The Antiviral Potential of Ara-tubercidin Against RNA Viruses: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ara-tubercidin, also known as 7-deazaadenosine, is a naturally occurring adenosine analog with demonstrated broad-spectrum antiviral activity against a range of RNA viruses. Its unique chemical structure, characterized by the replacement of nitrogen with a carbon at the 7-position of the purine ring, confers resistance to deamination by adenosine deaminase (ADA), enhancing its bioavailability and therapeutic potential. This technical guide provides an in-depth overview of the antiviral properties of this compound and its derivatives, focusing on its mechanism of action, quantitative antiviral efficacy, and detailed experimental protocols for its evaluation.
Introduction
The emergence and re-emergence of pathogenic RNA viruses pose a significant and ongoing threat to global public health. The high mutation rates of these viruses can lead to the rapid development of resistance to existing antiviral therapies, necessitating the discovery and development of novel, broad-spectrum antiviral agents. This compound, originally isolated from Streptomyces tubercidicus, has emerged as a promising candidate due to its potent inhibition of various RNA viruses, including flaviviruses, coronaviruses, and picornaviruses.[1] This document serves as a comprehensive resource for researchers engaged in the study and development of this compound and its analogs as antiviral therapeutics.
Mechanism of Action
The primary antiviral mechanism of this compound involves its intracellular conversion to the active triphosphate form, this compound triphosphate (Ara-TTP). Ara-TTP then acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication of most RNA viruses.
Anabolic Activation and RdRp Inhibition
Upon entry into the host cell, this compound is phosphorylated by host cell kinases to its monophosphate, diphosphate, and ultimately its active triphosphate form. Ara-TTP, mimicking the natural substrate adenosine triphosphate (ATP), is incorporated into the nascent viral RNA strand by the viral RdRp. The incorporation of Ara-TTP can lead to chain termination, preventing the further elongation of the viral RNA, thereby halting viral replication.[1][2]
Resistance to Adenosine Deaminase (ADA)
A key advantage of this compound is its resistance to deamination by host cell adenosine deaminase (ADA). ADA is an enzyme that inactivates adenosine and its analogs by converting them to inosine derivatives. The 7-deaza modification in this compound, where a carbon atom replaces the nitrogen at position 7 of the purine ring, prevents its recognition and degradation by ADA. This resistance increases the intracellular half-life and bioavailability of this compound, allowing for sustained levels of the active triphosphate form and enhancing its antiviral potency.
Quantitative Antiviral Data
The following tables summarize the reported in vitro antiviral activity and cytotoxicity of this compound and its derivatives against various RNA viruses. The 50% effective concentration (EC50) represents the concentration of the compound that inhibits viral replication by 50%, while the 50% cytotoxic concentration (CC50) is the concentration that causes a 50% reduction in cell viability. The Selectivity Index (SI), calculated as the ratio of CC50 to EC50, is a measure of the compound's therapeutic window.
Table 1: Antiviral Activity of Tubercidin Derivatives against Flaviviruses
| Compound | Virus | Cell Line | EC50 (µM) | CC50 (µM) | SI (CC50/EC50) |
| Tubercidin | Dengue virus (DENV-2) | BHK-21 | 0.12 ± 0.01 | 0.35 ± 0.03 | 2.9 |
| 5-hydroxymethyltubercidin (HMTU) | Dengue virus (DENV-2) | BHK-21 | 0.25 ± 0.02 | >20 | >80 |
| HMTU | Zika virus (ZIKV) | Vero | 0.18 ± 0.01 | >20 | >111 |
| HMTU | Yellow Fever virus (YFV) | Vero | 0.15 ± 0.01 | >20 | >133 |
| HMTU | Japanese Encephalitis virus (JEV) | Vero | 0.21 ± 0.02 | >20 | >95 |
| HMTU | West Nile virus (WNV) | Vero | 0.19 ± 0.01 | >20 | >105 |
Data compiled from published studies.[1]
Table 2: Antiviral Activity of Tubercidin Derivatives against Coronaviruses
| Compound | Virus | Cell Line | EC50 (µM) | CC50 (µM) | SI (CC50/EC50) |
| Tubercidin | SARS-CoV-2 | VeroE6/TMPRSS2 | 1.2 ± 0.1 | 5.8 ± 0.4 | 4.8 |
| 5-hydroxymethyltubercidin (HMTU) | SARS-CoV-2 | VeroE6/TMPRSS2 | 0.45 ± 0.05 | >20 | >44 |
| HMTU | Human Coronavirus OC43 (HCoV-OC43) | MRC-5 | 0.378 ± 0.023 | >50 | >132 |
| HMTU | Human Coronavirus 229E (HCoV-229E) | MRC-5 | 0.528 ± 0.029 | >50 | >94 |
Data compiled from published studies.[1]
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the antiviral properties of this compound.
Cell Culture and Virus Propagation
-
Cell Lines: Maintain appropriate host cell lines (e.g., Vero, BHK-21, MRC-5, Huh-7) in Dulbecco's Modified Eagle's Medium (DMEM) or other suitable media supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Virus Stocks: Propagate viral stocks in susceptible cell lines. Determine viral titers using standard methods such as plaque assays or TCID50 assays. Store viral stocks at -80°C.
Cytotoxicity Assay
-
Cell Seeding: Seed host cells in a 96-well plate at a density that will result in 80-90% confluency at the end of the assay.
-
Compound Addition: Prepare serial dilutions of this compound in cell culture medium. Add the diluted compound to the cells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
Viability Assessment: Add a cell viability reagent (e.g., MTT, MTS, or a luminescent-based assay like CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the CC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Viral Yield Reduction Assay
-
Infection: Seed host cells in a multi-well plate. Once confluent, infect the cells with the RNA virus at a specified multiplicity of infection (MOI).
-
Treatment: After a 1-hour adsorption period, remove the viral inoculum, wash the cells, and add fresh medium containing serial dilutions of this compound.
-
Incubation: Incubate the infected and treated cells for a period that allows for one or more rounds of viral replication (e.g., 24-48 hours).
-
Harvest: Collect the cell culture supernatant.
-
Titration: Determine the viral titer in the supernatant using a plaque assay or TCID50 assay.
-
Data Analysis: Calculate the percentage of viral yield reduction compared to the untreated virus control. Determine the EC50 value by plotting the percentage of inhibition against the log of the compound concentration.
Plaque Assay
-
Cell Seeding: Seed susceptible cells in 6- or 12-well plates to form a confluent monolayer.
-
Infection: Prepare serial dilutions of the virus-containing supernatant from the yield reduction assay. Infect the cell monolayers with the dilutions for 1 hour.
-
Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict viral spread to adjacent cells.
-
Incubation: Incubate the plates for several days until visible plaques (zones of cell death) are formed.
-
Staining: Fix the cells (e.g., with 4% paraformaldehyde) and stain with a dye like crystal violet to visualize the plaques.
-
Quantification: Count the number of plaques at a dilution that yields a countable number (e.g., 20-100 plaques). Calculate the viral titer in plaque-forming units per milliliter (PFU/mL).
50% Tissue Culture Infective Dose (TCID50) Assay
-
Cell Seeding: Seed host cells in a 96-well plate.
-
Infection: Prepare serial 10-fold dilutions of the virus-containing supernatant. Add the dilutions to replicate wells (e.g., 8 wells per dilution).
-
Incubation: Incubate the plate for 5-7 days.
-
CPE Observation: Observe the wells for the presence of cytopathic effect (CPE) under a microscope.
-
Calculation: Calculate the TCID50 value using the Reed-Muench or Spearman-Kärber method, which determines the dilution at which 50% of the cell cultures are infected.
Quantitative Reverse Transcription PCR (qRT-PCR) for Viral RNA Quantification
-
RNA Extraction: Extract total RNA from virus-infected cells treated with this compound using a commercial RNA extraction kit.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and random primers or virus-specific primers.
-
qPCR: Perform real-time PCR using a qPCR instrument, virus-specific primers, and a fluorescent probe (e.g., TaqMan probe) or a DNA-binding dye (e.g., SYBR Green).
-
Data Analysis: Quantify the viral RNA levels by comparing the cycle threshold (Ct) values of treated samples to a standard curve of known viral RNA concentrations or by using the ΔΔCt method relative to an internal control gene and an untreated virus control.
Immunofluorescence Assay (IFA) for Viral Antigen Detection
-
Cell Culture and Infection: Grow host cells on coverslips in a multi-well plate and infect with the virus in the presence or absence of this compound.
-
Fixation and Permeabilization: After incubation, fix the cells with 4% paraformaldehyde and permeabilize with a detergent like 0.1% Triton X-100 to allow antibody access to intracellular antigens.
-
Blocking: Block non-specific antibody binding sites with a blocking solution (e.g., 5% bovine serum albumin in PBS).
-
Primary Antibody Incubation: Incubate the cells with a primary antibody specific for a viral antigen.
-
Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently labeled secondary antibody that recognizes the primary antibody.
-
Counterstaining and Mounting: Counterstain the cell nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging: Visualize the cells using a fluorescence microscope to detect the presence and localization of the viral antigen.
Time-of-Addition Assay
-
Synchronized Infection: Infect a high density of cells with a high MOI of the virus for a short period (e.g., 1 hour) to synchronize the infection.
-
Compound Addition at Different Time Points: Add this compound at various time points post-infection (e.g., 0, 1, 2, 4, 6, 8 hours).
-
Harvest and Titration: After a single replication cycle, harvest the supernatant and determine the viral titer.
-
Data Analysis: Plot the viral titer against the time of compound addition. The time point at which the compound loses its inhibitory effect indicates the stage of the viral life cycle it targets. For an RdRp inhibitor, the inhibitory effect is expected to be lost after viral RNA replication has initiated.
Signaling Pathways
While the primary mechanism of action of this compound is the direct inhibition of viral RdRp, some studies suggest that it may also modulate host cell signaling pathways. For instance, in the context of Porcine Reproductive and Respiratory Syndrome Virus (PRRSV) infection, tubercidin has been shown to activate the RIG-I/NF-κB signaling pathway, leading to an increased expression of type I interferons and inflammatory cytokines. This suggests a potential dual mechanism of action, combining direct antiviral activity with the stimulation of the host's innate immune response. However, the broader impact of this compound on cellular signaling pathways across different RNA virus infections is an area that requires further investigation.
Conclusion
This compound and its derivatives represent a promising class of broad-spectrum antiviral agents against a variety of RNA viruses. Their potent inhibition of viral RdRp, coupled with their resistance to host cell adenosine deaminase, makes them attractive candidates for further preclinical and clinical development. The experimental protocols and data presented in this guide provide a solid foundation for researchers to evaluate and advance the therapeutic potential of these compounds. Future research should focus on expanding the quantitative antiviral data to a wider range of viruses, further elucidating the impact on host cell signaling pathways, and optimizing the pharmacokinetic and safety profiles of novel this compound analogs.
References
Anti-Cancer Potential of Ara-tubercidin in Small Cell Lung Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Small Cell Lung Cancer (SCLC) remains a formidable clinical challenge characterized by aggressive growth, early metastasis, and the rapid development of chemoresistance. The exploration of novel therapeutic agents with unique mechanisms of action is paramount. This technical guide delves into the anti-cancer potential of Ara-tubercidin (also known as tubercidin or 7-deazaadenosine), a pyrrolopyrimidine antibiotic, in the context of SCLC. Drawing upon available preclinical data, this document outlines its observed efficacy, explores its potential mechanisms of action, provides detailed experimental protocols for its study, and presents visual representations of associated signaling pathways and workflows. While research into this compound's role in SCLC is still emerging, this guide consolidates current knowledge to inform further investigation and drug development efforts.
Introduction to this compound and its Therapeutic Rationale in SCLC
This compound is a structural analog of adenosine, where the nitrogen at position 7 of the purine ring is replaced by a carbon. This modification prevents its degradation by adenosine deaminase, thereby prolonging its intracellular half-life and enhancing its biological activity. Historically investigated for its antimicrobial and antineoplastic properties, recent studies have renewed interest in its potential as a targeted cancer therapeutic.
SCLC is characterized by a high proliferative rate and a distinct molecular landscape, often featuring mutations in key tumor suppressor genes and the activation of various oncogenic signaling pathways. The initial sensitivity of SCLC to chemotherapy is frequently followed by aggressive relapse, highlighting the urgent need for new therapeutic strategies. This compound's multifaceted mechanism of action, including the potential to interfere with crucial cellular processes, presents a compelling case for its investigation in this recalcitrant disease.
Preclinical Efficacy of this compound in SCLC
Preclinical studies have provided initial evidence for the anti-cancer activity of this compound in SCLC models. The available quantitative data from these studies are summarized below.
In Vitro Studies
A key study identified tubercidin as one of five natural compounds with significant anti-SCLC activity from a library screening. While specific IC50 values for this compound across a panel of SCLC cell lines are not yet widely published, the initial screening demonstrated its dose-dependent toxicity.
Interestingly, one study reported that while other natural compounds like Chaetocin and Shikonin induced strong apoptosis in SCLC cells, tubercidin did not appear to induce apoptosis when used as a single agent in their assays.[1] This suggests a potentially different or more complex mechanism of cell death, which warrants further investigation.
In Vivo Studies
Table 1: In Vivo Efficacy of Tubercidin in DMS 114 SCLC Xenograft Model
| Treatment Group | Dosage and Schedule | Observation | Outcome | Citation |
| Vehicle | - | Palpable tumors continued to grow. | Larger tumor size and weight at endpoint. | [1][2] |
| Tubercidin | 5 mg/kg, 3 days/week | Significant repression of tumor growth. | Smaller tumor size and weight at endpoint; one complete response observed. | [1][2] |
Mechanism of Action and Signaling Pathways
The precise mechanism of action of this compound in SCLC is still under investigation, but several key pathways are implicated.
Inhibition of Adenosine Kinase and Disruption of Cellular Metabolism
As an adenosine analog, this compound is known to be a substrate for adenosine kinase, leading to its phosphorylation into this compound monophosphate (Ara-TuMP), diphosphate (Ara-TuDP), and triphosphate (Ara-TuTP). These metabolites can interfere with various cellular processes:
-
Inhibition of RNA and DNA Synthesis: Ara-TuTP can be incorporated into RNA and DNA, leading to chain termination and inhibition of nucleic acid synthesis.
-
Disruption of Energy Metabolism: By competing with adenosine for enzymatic reactions, this compound can disrupt cellular energy homeostasis.
Modulation of the BCAT1 and Ras/MEK/ERK Signaling Pathway
Recent research has identified the branched-chain amino acid transaminase 1 (BCAT1) as a potential therapeutic target in SCLC.[1] Knockdown of BCAT1 in SCLC cells was found to significantly reduce the activity of kinases in the Ras/BRaf/MEK/ERK signaling pathway.[1] This pathway is a critical regulator of cell proliferation, survival, and differentiation, and its dysregulation is common in many cancers.
While the direct effect of this compound on the Ras/MEK/ERK pathway has not been fully elucidated, a synergistic effect on apoptosis was observed when BCAT1 knockdown was combined with tubercidin treatment in SCLC cells.[1] This suggests that this compound may enhance the pro-apoptotic effects of inhibiting the BCAT1-Ras/MEK/ERK axis.
Induction of Apoptosis
As mentioned, the role of this compound in inducing apoptosis in SCLC appears to be complex. While one study did not observe apoptosis with single-agent treatment, the synergistic apoptotic effect with BCAT1 knockdown suggests that under certain conditions, this compound can contribute to programmed cell death.[1] The intrinsic apoptotic pathway, regulated by the Bcl-2 family of proteins (e.g., pro-apoptotic Bax and anti-apoptotic Bcl-2), is a key determinant of cell fate. Further research is needed to clarify how this compound influences the balance of these proteins in SCLC cells, both alone and in combination with other agents.
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the anti-cancer potential of this compound in SCLC.
Cell Viability Assay (WST-1)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Materials:
-
SCLC cell lines (e.g., DMS 114, H69, NCI-H446)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well microplates
-
This compound stock solution
-
WST-1 reagent
-
Microplate reader
-
-
Procedure:
-
Seed SCLC cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the various concentrations of this compound or vehicle control.
-
Incubate the plates for 48-72 hours.
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate the plates for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
SCLC cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
-
-
Procedure:
-
Culture and treat SCLC cells with this compound for the desired time.
-
Harvest the cells (including any floating cells in the medium) and centrifuge at 300 x g for 5 minutes.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Western Blotting for Signaling Pathway Analysis
This technique is used to detect changes in the expression and phosphorylation status of key proteins in signaling pathways.
-
Materials:
-
SCLC cell lysates (treated and untreated)
-
Protein assay reagent (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK, anti-ERK, anti-phospho-Akt, anti-Akt, anti-Bcl-2, anti-Bax, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Lyse treated and untreated SCLC cells and determine protein concentration.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add chemiluminescent substrate and visualize the protein bands using an imaging system.
-
In Vivo Xenograft Study
This study evaluates the anti-tumor efficacy of this compound in a living organism.
-
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
SCLC cell line (e.g., DMS 114)
-
Matrigel (optional)
-
This compound solution
-
Vehicle control
-
Calipers for tumor measurement
-
-
Procedure:
-
Subcutaneously inject SCLC cells (e.g., 5 x 10^6 cells in PBS, possibly mixed with Matrigel) into the flank of the mice.
-
Monitor the mice for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (e.g., intraperitoneally) or vehicle control according to the desired dosing schedule.
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (Volume = 0.5 x length x width²).
-
Monitor the body weight and overall health of the mice.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, western blotting).
-
Conclusion and Future Directions
The available preclinical evidence suggests that this compound holds promise as a potential therapeutic agent for SCLC. Its demonstrated in vivo efficacy and its intriguing interplay with the BCAT1-Ras/MEK/ERK signaling pathway warrant further in-depth investigation.
Key future research directions should include:
-
Comprehensive In Vitro Profiling: Determining the IC50 values of this compound across a broader panel of SCLC cell lines representing different molecular subtypes.
-
Elucidation of the Direct Mechanism of Action: Investigating the direct effects of this compound on key SCLC signaling pathways, including the Ras/MEK/ERK and PI3K/Akt pathways, and its impact on the expression and function of Bcl-2 family proteins.
-
Combination Studies: Exploring the synergistic potential of this compound with standard-of-care chemotherapies and other targeted agents in SCLC.
-
Pharmacokinetic and Pharmacodynamic Studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of this compound to optimize dosing and delivery strategies.
Addressing these research questions will be crucial in advancing our understanding of this compound's anti-cancer potential and paving the way for its potential clinical translation for the treatment of SCLC.
References
Ara-tubercidin: A Comprehensive Technical Guide to its Pro-Apoptotic Mechanism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ara-tubercidin, a pyrrolopyrimidine nucleoside analog of adenosine, has demonstrated significant potential as an anti-cancer agent, primarily through its ability to induce programmed cell death, or apoptosis. This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound's pro-apoptotic activity, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved. Understanding these core mechanisms is crucial for the continued development and targeted application of this compound and its derivatives in oncology.
Core Mechanism of Action: Adenosine Kinase Inhibition
The primary molecular target of this compound is adenosine kinase (AK), an enzyme responsible for the phosphorylation of adenosine to adenosine monophosphate (AMP). By competitively inhibiting AK, this compound disrupts cellular adenosine homeostasis. This inhibition leads to an accumulation of intracellular adenosine and a depletion of the cellular ATP pool, creating a metabolic stress environment that can trigger apoptotic signaling cascades.
Quantitative Data on this compound-Induced Apoptosis
The pro-apoptotic efficacy of this compound has been quantified across various cell lines. The following tables summarize key data points, including IC50 values and the percentage of apoptotic cells observed after treatment.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| DMS 114 | Small-Cell Lung Cancer | ~10 | [1] |
| FMC84 | Murine Cardiomyocyte | Not explicitly an IC50, but 5 µg/mL (~18.6 µM) induced significant apoptosis | [2] |
| HL-1 | Murine Cardiomyocyte | Not explicitly an IC50, but 5 µg/mL (~18.6 µM) induced significant apoptosis | [2] |
Table 2: Quantitation of this compound-Induced Apoptosis in Murine Cardiomyocytes [2]
| Cell Line | Treatment Condition | Duration (hours) | Percentage of Apoptotic Cells (%) |
| FMC84 | Control (Normoxia, 10% FBS) | 6 | ~5 |
| This compound (5 µg/mL, Normoxia, 10% FBS) | 6 | ~15 | |
| Control (Hypoxia, 10% FBS) | 6 | ~10 | |
| This compound (5 µg/mL, Hypoxia, 10% FBS) | 6 | ~25 | |
| Control (Serum Starvation, 21% O2) | 6 | ~12 | |
| This compound (5 µg/mL, Serum Starvation, 21% O2) | 6 | ~30 | |
| HL-1 | Control (Normoxia, 10% FBS) | 6 | ~8 |
| This compound (5 µg/mL, Normoxia, 10% FBS) | 6 | ~20 | |
| Control (Hypoxia, 10% FBS) | 6 | ~15 | |
| This compound (5 µg/mL, Hypoxia, 10% FBS) | 6 | ~35 | |
| Control (Serum Starvation, 21% O2) | 6 | ~18 | |
| This compound (5 µg/mL, Serum Starvation, 21% O2) | 6 | ~40 |
Signaling Pathways Implicated in this compound-Induced Apoptosis
Current research suggests that this compound triggers apoptosis through a multi-faceted approach, primarily involving the intrinsic apoptotic pathway and potentially intersecting with other signaling cascades.
Intrinsic (Mitochondrial) Apoptosis Pathway
The intrinsic pathway is a major route for this compound-induced cell death. The metabolic stress caused by AK inhibition is a key initiator. This stress leads to the modulation of the Bcl-2 family of proteins, which are critical regulators of mitochondrial outer membrane permeabilization (MOMP). While direct binding studies of this compound to Bcl-2 family members are lacking, its downstream effects suggest an upregulation of pro-apoptotic proteins like Bax and a downregulation of anti-apoptotic proteins like Bcl-2. This shift in the Bax/Bcl-2 ratio promotes MOMP, leading to the release of cytochrome c from the mitochondria into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates the initiator caspase-9. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving a plethora of cellular substrates.[]
Modulation of Apoptotic Regulatory Genes
Studies in cardiomyocytes have shown that this compound can significantly alter the expression of critical apoptotic regulatory genes.[2][4] This suggests a mechanism involving the regulation of gene expression, potentially through the disruption of nuclear speckles, which are involved in mRNA splicing. By affecting the alternative splicing of cell death-related genes, this compound may further sensitize cells to apoptosis.[2]
Role of BCAT1 and the Ras/BRaf/MEK/ERK Pathway in SCLC
In small-cell lung cancer (SCLC), this compound has demonstrated significant anti-tumor activity.[1] While the direct link is still under investigation, studies have shown that the knockdown of branched-chain amino acid transaminase 1 (BCAT1), a potential downstream target in the pathway affected by this compound, induces apoptosis. The loss of BCAT1 has been shown to reduce the activity of the Ras/BRaf/MEK/ERK signaling pathway, which is a critical pathway for cell proliferation and survival.[1] This suggests that this compound may exert its pro-apoptotic effects in SCLC, at least in part, by inhibiting a pathway that leads to the suppression of BCAT1 and the subsequent inactivation of the Ras/BRaf/MEK/ERK cascade.
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of this compound-induced apoptosis.
Quantification of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay is a standard method for detecting and quantifying apoptosis.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC for detection. Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the DNA of late apoptotic and necrotic cells where the membrane integrity is compromised.
Protocol:
-
Cell Culture and Treatment: Seed cells at an appropriate density and treat with various concentrations of this compound for the desired time points. Include both positive (e.g., staurosporine-treated) and negative (vehicle-treated) controls.
-
Cell Harvesting: For adherent cells, gently detach them using trypsin-EDTA, and collect both the detached and floating cells. For suspension cells, collect them directly. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cells twice with cold 1X PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature (25°C) in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Western Blot Analysis of Apoptosis-Related Proteins
Western blotting is used to detect and quantify the expression levels of specific proteins involved in the apoptotic cascade.
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific antibodies to detect proteins of interest.
Protocol:
-
Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel and run the electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-PARP, and a loading control like anti-β-actin) overnight at 4°C with gentle agitation. Antibody dilutions should be optimized according to the manufacturer's instructions.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.
-
Quantification: Densitometry analysis can be performed to quantify the relative protein expression levels, normalized to the loading control.
Key Proteins to Analyze:
-
Bcl-2 Family: Bax (pro-apoptotic), Bcl-2 (anti-apoptotic)
-
Caspases: Cleaved Caspase-3 (activated effector caspase)
-
Substrates: Cleaved PARP (a substrate of activated caspase-3)
Conclusion and Future Directions
This compound is a potent inducer of apoptosis with a primary mechanism involving the inhibition of adenosine kinase. This leads to metabolic stress and the activation of the intrinsic apoptotic pathway, characterized by the modulation of Bcl-2 family proteins and subsequent caspase activation. Furthermore, its ability to alter the expression of apoptotic regulatory genes and its efficacy in preclinical cancer models highlight its therapeutic potential.
Future research should focus on elucidating the precise signaling links between adenosine kinase inhibition and the downstream apoptotic machinery in a wider range of cancer types. Investigating the role of the extrinsic apoptotic pathway and identifying more direct molecular targets of this compound beyond adenosine kinase will be crucial for a complete understanding of its mechanism of action. Such studies will undoubtedly pave the way for the rational design of more selective and potent this compound analogs for clinical applications in cancer therapy.
References
- 1. Identification of natural compounds tubercidin and lycorine HCl against small‐cell lung cancer and BCAT1 as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tubercidin enhances apoptosis in serum-starved and hypoxic mouse cardiomyocytes by inducing nuclear speckle condensation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Pharmacological Profile of 7-Deazaadenosine Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the pharmacological profile of 7-deazaadenosine analogs, a promising class of molecules with significant therapeutic potential. This document details their mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for their evaluation, and visualizes relevant biological pathways and experimental workflows.
Introduction
7-Deazaadenosine analogs are a class of nucleoside analogs in which the nitrogen atom at the 7-position of the purine ring is replaced by a carbon atom. This modification results in a C-glycosidic bond that is resistant to cleavage by purine nucleoside phosphorylase, enhancing the metabolic stability and often the therapeutic efficacy of these compounds compared to their natural adenosine counterparts. These analogs have demonstrated a broad spectrum of biological activities, including potent antiviral and anticancer effects. Their mechanisms of action are diverse, ranging from the inhibition of viral polymerases to the modulation of innate immune responses. This guide will delve into the specifics of these pharmacological properties.
Quantitative Data Summary
The biological activity of 7-deazaadenosine analogs has been quantified in numerous studies. The following tables summarize the 50% inhibitory concentration (IC50) and 50% effective concentration (EC50) values for representative analogs against various cancer cell lines and viruses.
Table 1: Cytotoxic Activity of 7-Deazaadenosine Analogs against Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| 7-benzyl-9-deazaadenosine | L1210 | Leukemia | 0.07 | [1] |
| 7-benzyl-9-deazaadenosine | P388 | Leukemia | 0.1 | [1] |
| 7-benzyl-9-deazaadenosine | CCRF-CEM | Lymphoblastic Leukemia | 0.2 | [1] |
| 7-benzyl-9-deazaadenosine | B16F10 | Melanoma | 1.5 | [1] |
| 7-methyl-9-deazaadenosine | L1210 | Leukemia | 0.4 | [1] |
| 7-methyl-9-deazaadenosine | P388 | Leukemia | 0.7 | [1] |
| 7-methyl-9-deazaadenosine | CCRF-CEM | Lymphoblastic Leukemia | 0.3 | [1] |
| 7-methyl-9-deazaadenosine | B16F10 | Melanoma | 1.5 | [1] |
| 2-fluoro-9-deazaadenosine | L1210 | Leukemia | 1.5 | [1] |
| 2-fluoro-9-deazaadenosine | P388 | Leukemia | 0.9 | [1] |
| 2-fluoro-9-deazaadenosine | CCRF-CEM | Lymphoblastic Leukemia | 3 | [1] |
| 2-fluoro-9-deazaadenosine | B16F10 | Melanoma | 5 | [1] |
Table 2: Antiviral Activity of 7-Deazaadenosine Analogs
| Compound | Virus | Cell Line | IC50 / EC50 (µM) | Reference |
| 7-deaza-6-methyl-9-β-D-ribofuranosylpurine | Poliovirus (PV) | HeLa | 0.011 (IC50) | [2] |
| 7-deaza-6-methyl-9-β-D-ribofuranosylpurine | Dengue Virus (DENV) | Vero | 0.062 (IC50) | [2] |
| 7-deaza-2'-C-methyladenosine | Hepatitis C Virus (HCV) | Replicon | Not specified, but potent | [3] |
| 7-deaza-2'-C-ethynyladenosine (NITD008) | Dengue Virus Type 2 (DENV2) | Not specified | 0.64 (IC50) | [3] |
Key Mechanisms of Action
7-Deazaadenosine analogs exert their biological effects through several distinct mechanisms.
Antiviral Activity: Inhibition of RNA-Dependent RNA Polymerase (RdRp)
A primary mechanism of antiviral action for many 7-deazaadenosine analogs is the inhibition of viral RNA-dependent RNA polymerase (RdRp). Following cellular uptake, these nucleoside analogs are intracellularly phosphorylated to their active triphosphate form. This triphosphate analog then acts as a competitive inhibitor of the natural nucleotide triphosphate (e.g., ATP), leading to incorporation into the nascent viral RNA chain. The modification at the 7-position can disrupt the polymerase's function, often causing premature chain termination and halting viral replication.[4]
Anticancer Activity
The anticancer properties of 7-deazaadenosine analogs are multifaceted. Their enhanced metabolic stability allows for prolonged intracellular concentrations. Once phosphorylated, they can be incorporated into cellular DNA and RNA, leading to the inhibition of DNA and RNA synthesis and ultimately inducing apoptosis in rapidly dividing cancer cells. Some studies suggest that these analogs can also interfere with other cellular processes, including signal transduction pathways crucial for cancer cell survival.
Immune Modulation: STING Pathway Activation
A fascinating and more recently discovered mechanism of action for certain 7-deazaadenosine analogs, particularly cyclic dinucleotide (CDN) forms, is the activation of the Stimulator of Interferon Genes (STING) pathway. The STING pathway is a critical component of the innate immune system that detects cytosolic DNA and CDNs, leading to the production of type I interferons and other inflammatory cytokines. Synthetic 7-deazaadenosine-containing CDNs have been shown to be potent STING agonists, making them promising candidates for cancer immunotherapy and vaccine adjuvants.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the pharmacological profile of 7-deazaadenosine analogs.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
7-deazaadenosine analog stock solution
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 7-deazaadenosine analog in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve fitting software.[1][2][3][5]
RNA-Dependent RNA Polymerase (RdRp) Inhibition Assay
This in vitro assay measures the ability of a compound to inhibit the activity of a viral RdRp.
Materials:
-
Purified viral RdRp enzyme
-
RNA template-primer duplex
-
Radionuclide-labeled or fluorescently labeled nucleotide triphosphates (e.g., [α-³²P]GTP or a fluorescent analog)
-
Unlabeled nucleotide triphosphates (ATP, CTP, UTP, GTP)
-
7-deazaadenosine analog triphosphate
-
Reaction buffer (containing Tris-HCl, MgCl₂, DTT, KCl)
-
Quench buffer (containing EDTA)
-
Polyacrylamide gel electrophoresis (PAGE) apparatus
-
Phosphorimager or fluorescence scanner
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing the reaction buffer, RNA template-primer, and the desired concentration of the 7-deazaadenosine analog triphosphate.
-
Enzyme Addition: Initiate the reaction by adding the purified RdRp enzyme.
-
Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 30°C or 37°C) for a specific time (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding the quench buffer.
-
Product Separation: Separate the RNA products by denaturing PAGE.
-
Visualization and Quantification: Visualize the RNA products using a phosphorimager or fluorescence scanner. The intensity of the band corresponding to the full-length product will decrease with increasing concentrations of the inhibitor.
-
Data Analysis: Quantify the band intensities to determine the percentage of inhibition at each compound concentration and calculate the IC50 value.[6][7][8]
STING Activation Assay (Luciferase Reporter Assay)
This cell-based assay is used to measure the activation of the STING pathway by monitoring the expression of a reporter gene under the control of an interferon-stimulated response element (ISRE).
Materials:
-
HEK293T cells stably expressing a luciferase reporter gene driven by an ISRE promoter.
-
7-deazaadenosine cyclic dinucleotide analog.
-
Transfection reagent (if the analog is not cell-permeable).
-
Cell lysis buffer.
-
Luciferase assay substrate.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the ISRE-luciferase reporter cells into a 96-well plate and incubate overnight.
-
Compound Delivery: Treat the cells with different concentrations of the 7-deazaadenosine CDN analog. If the compound is not readily cell-permeable, use a suitable transfection reagent to deliver it into the cytoplasm.
-
Incubation: Incubate the cells for 18-24 hours to allow for STING activation and subsequent luciferase expression.
-
Cell Lysis: Lyse the cells using the cell lysis buffer.
-
Luciferase Assay: Add the luciferase assay substrate to the cell lysate.
-
Luminescence Measurement: Measure the luminescence signal using a luminometer.
-
Data Analysis: Normalize the luminescence readings to a control (e.g., untreated cells) and plot the fold activation against the compound concentration to determine the EC50 value.[4][9][10][11][12]
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows discussed in this guide.
Caption: Antiviral mechanism of 7-deazaadenosine analogs via RdRp inhibition.
Caption: Activation of the STING pathway by 7-deazaadenosine CDN analogs.
Caption: Experimental workflow for the MTT cytotoxicity assay.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. texaschildrens.org [texaschildrens.org]
- 4. Methods of Assessing STING Activation and Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
- 6. Frontiers | Identifying Small-Molecule Inhibitors of SARS-CoV-2 RNA-Dependent RNA Polymerase by Establishing a Fluorometric Assay [frontiersin.org]
- 7. biorxiv.org [biorxiv.org]
- 8. Development of a Simple In Vitro Assay To Identify and Evaluate Nucleotide Analogs against SARS-CoV-2 RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methods of Assessing STING Activation and Trafficking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Detection of Cyclic Dinucleotides by STING - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A STING-based fluorescent polarization assay for monitoring activities of cyclic dinucleotide metabolizing enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro STING Activation with the cGAMP-STINGΔTM Signaling Complex - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Ara-tubercidin Protocol for In Vitro Cell Culture Assays: Application Notes and Detailed Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ara-tubercidin, also known as 7-deazaadenosine, is a pyrrolopyrimidine nucleoside analog of adenosine. It exhibits a range of biological activities, including potent anticancer, antiviral, and antiparasitic properties. Its mechanism of action primarily involves the inhibition of adenosine kinase, leading to the disruption of crucial cellular processes such as RNA and DNA synthesis. This document provides detailed application notes and protocols for the use of this compound in in vitro cell culture assays to evaluate its cytotoxic and cytostatic effects on cancer cells.
Application Notes
This compound serves as a valuable tool for investigating cellular pathways dependent on adenosine metabolism. Its primary intracellular target is adenosine kinase, an enzyme critical for the salvage pathway of adenosine. By inhibiting this enzyme, this compound disrupts the cellular pool of adenine nucleotides, impacting RNA and DNA synthesis and ultimately leading to cell cycle arrest and, in some cases, apoptosis.
Recent studies have highlighted its efficacy in various cancer models, including small-cell lung cancer (SCLC). While some evidence points towards the induction of apoptosis through mechanisms like nuclear speckle condensation, other studies suggest that in certain cancer types, such as SCLC, this compound's primary mode of action might be cytostatic rather than apoptotic, potentially involving the modulation of signaling pathways like the Ras/BRAF/MEK/ERK cascade.
When designing experiments with this compound, it is crucial to consider its pleiotropic effects on cellular metabolism. The optimal concentration and incubation time will vary depending on the cell line and the specific assay being performed. It is recommended to perform dose-response and time-course experiments to determine the optimal experimental conditions for each specific cell type.
Quantitative Data Summary
| Cell Line | Cancer Type | IC50 (µM) | Notes |
| DMS 114 | Small-Cell Lung Cancer | Not explicitly stated, but effective in vivo | Showed significant tumor growth repression in a xenograft model.[1][2] |
| Murine Cardiomyocytes (HL-1, FMC84) | N/A (Cardiotoxicity study) | Not applicable (used at 10 µM) | Induced apoptosis under serum-starved and hypoxic conditions.[3] |
Note: The lack of a comprehensive public database for this compound IC50 values necessitates empirical determination for specific cell lines of interest.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol provides a method for determining the cytotoxic effects of this compound on cancer cells.
Materials:
-
This compound (stock solution in DMSO)
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol describes the detection of apoptosis using flow cytometry.
Materials:
-
This compound
-
Cancer cell line of interest
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for the determined incubation time. Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol outlines the analysis of cell cycle distribution by flow cytometry.
Materials:
-
This compound
-
Cancer cell line of interest
-
6-well plates
-
Cold 70% ethanol
-
PBS
-
RNase A
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations for the desired time.
-
Cell Harvesting: Collect cells by trypsinization.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Analyze the cell cycle distribution (G0/G1, S, and G2/M phases) using appropriate software.
Signaling Pathways and Visualizations
This compound, as an adenosine analog, is known to interfere with multiple cellular pathways. The primary mechanism involves the inhibition of adenosine kinase, leading to downstream effects on nucleic acid synthesis. Furthermore, emerging evidence suggests its involvement in modulating key cancer-related signaling pathways.
Experimental Workflow for In Vitro Assays
Caption: Workflow for in vitro evaluation of this compound.
Proposed Signaling Pathway of this compound
References
- 1. Identification of natural compounds tubercidin and lycorine HCl against small‐cell lung cancer and BCAT1 as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of natural compounds tubercidin and lycorine HCl against small-cell lung cancer and BCAT1 as a therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tubercidin enhances apoptosis in serum-starved and hypoxic mouse cardiomyocytes by inducing nuclear speckle condensation - PMC [pmc.ncbi.nlm.nih.gov]
Determining the Antiviral Potency of Ara-tubercidin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction to Ara-tubercidin and its Antiviral Potential
This compound (also known as 7-deaza-arabinofuranosyladenine) is a pyrrolo[2,3-d]pyrimidine nucleoside analog. Preliminary studies have indicated its potential as an antiviral agent, particularly against DNA viruses like Herpes Simplex Virus (HSV). The antiviral activity of this compound is attributed to its ability to inhibit viral DNA synthesis. Its phosphorylated form, this compound 5'-triphosphate, demonstrates a greater inhibitory effect on herpes DNA polymerases compared to cellular DNA polymerases, suggesting a selective mechanism of action.[1]
Given the structural and functional similarities to other adenosine analogs, it is hypothesized that this compound may also exhibit activity against a broader range of viruses. The following sections provide detailed protocols and data for the related compound Tubercidin, which can serve as a valuable reference for designing and executing viral replication assays for this compound.
Quantitative Data Summary: EC50 of Tubercidin and its Derivatives
The following table summarizes the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) values for Tubercidin and its derivatives against various viruses. This data provides a comparative baseline for assessing the potential potency of this compound.
| Compound | Virus | Cell Line | Assay Type | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| Tubercidin | Porcine Epidemic Diarrhea Virus (PEDV) | Vero | TCID50 | Not explicitly stated, but significant inhibition at 1 µM | 14.23 | >14.23 |
| Tubercidin | Swine Acute Diarrhea Syndrome Coronavirus (SADS-CoV) | Vero | TCID50 | Effective at 1 µM (2.5 log10 reduction) | - | - |
| HUP1136 (Tubercidin) | Dengue Virus 2 (DENV2) | BHK-21 | Resazurin | <0.125 | 0.34 | >2.72 |
| HUP1108 (5-hydroxymethyltubercidin) | Dengue Virus 1 (DENV1) | BHK-21 | Resazurin | 0.35 | >20 | >57.14 |
| HUP1108 (5-hydroxymethyltubercidin) | Zika Virus (ZIKV) | Vero | Resazurin | 0.28 | >20 | >71.43 |
| HUP1108 (5-hydroxymethyltubercidin) | Yellow Fever Virus (YFV) | Vero | Resazurin | 0.19 | >20 | >105.26 |
| HUP1108 (5-hydroxymethyltubercidin) | Japanese Encephalitis Virus (JEV) | Vero | Resazurin | 0.21 | >20 | >95.24 |
| HUP1108 (5-hydroxymethyltubercidin) | West Nile Virus (WNV) | Vero | Resazurin | 0.25 | >20 | >80 |
| HUP1136 (Tubercidin) | Human Coronavirus OC43 (HCoV-OC43) | MRC-5 | Resazurin | <0.125 | - | - |
| HUP1136 (Tubercidin) | Human Coronavirus 229E (HCoV-229E) | MRC-5 | Resazurin | <0.125 | - | - |
| HUP1108 (5-hydroxymethyltubercidin) | Human Coronavirus OC43 (HCoV-OC43) | MRC-5 | Resazurin | 0.29 | >20 | >68.97 |
| HUP1108 (5-hydroxymethyltubercidin) | Human Coronavirus 229E (HCoV-229E) | MRC-5 | Resazurin | 0.32 | >20 | >62.5 |
| HUP1108 (5-hydroxymethyltubercidin) | SARS-CoV-2 | VeroE6/TMPRSS2 | TCID50 | - | >20 | - |
Data synthesized from multiple sources.[1][2]
Experimental Protocols
This section details the methodologies for determining the cytotoxicity and antiviral efficacy of a compound. These protocols are based on established methods used for Tubercidin and can be readily adapted for this compound.
Cell Viability and Cytotoxicity Assay (CC50 Determination)
Objective: To determine the concentration of the test compound that reduces cell viability by 50% (CC50).
Materials:
-
Selected cell line (e.g., Vero, LLC-PK1, BHK-21, MRC-5)
-
Complete cell culture medium
-
Test compound (this compound) stock solution
-
96-well microplates
-
Cell Counting Kit-8 (CCK-8) or MTS reagent
-
Microplate reader
Protocol:
-
Seed the selected cells in a 96-well plate at an appropriate density and incubate overnight to allow for cell attachment.
-
Prepare serial dilutions of the test compound in complete culture medium.
-
Remove the existing medium from the cells and add 100 µL of the medium containing the serially diluted compound to each well. Include wells with medium only (no cells) as a background control and wells with cells and medium without the compound as a negative control.
-
Incubate the plate for the desired period (e.g., 16, 24, 48, or 72 hours), corresponding to the duration of the antiviral assay.
-
Add 10 µL of CCK-8 or MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells.
-
Plot the percentage of cell viability against the compound concentration and determine the CC50 value using non-linear regression analysis.
Viral Replication Assays (EC50 Determination)
Several methods can be employed to quantify the inhibition of viral replication. The choice of assay depends on the virus and the host cell line.
Objective: To determine the concentration of the compound that reduces the number of viral plaques by 50%.
Protocol:
-
Seed host cells in 6-well or 12-well plates and grow to confluence.
-
Prepare serial dilutions of the test compound.
-
Pre-treat the confluent cell monolayers with the serially diluted compound for a specific duration (e.g., 2-4 hours).
-
Infect the cells with a known titer of the virus (e.g., multiplicity of infection [MOI] of 0.01) in the presence of the compound.
-
After a 1-hour adsorption period, remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing methylcellulose or agarose) mixed with the corresponding concentrations of the test compound.
-
Incubate the plates for a period that allows for plaque formation (typically 2-10 days, depending on the virus).
-
Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
Calculate the percentage of plaque inhibition for each concentration relative to the untreated, virus-infected control.
-
Determine the EC50 value by plotting the percentage of inhibition against the compound concentration.
Objective: To determine the compound concentration that reduces the virus titer by 50%.
Protocol:
-
Seed host cells in a 96-well plate.
-
In a separate plate, prepare serial dilutions of the test compound.
-
Infect the cells with the virus in the presence of the different compound concentrations.
-
Incubate the plate for a period sufficient to observe the cytopathic effect (CPE).
-
After the incubation period, collect the supernatant from each well.
-
Perform a 10-fold serial dilution of the collected supernatants.
-
Infect fresh host cells in a new 96-well plate with these dilutions.
-
Incubate and observe for CPE.
-
Calculate the TCID50/mL for each compound concentration using the Reed-Muench method.
-
Determine the EC50 value by analyzing the reduction in viral titer as a function of compound concentration.
Objective: To quantify the reduction in viral RNA or DNA levels.
Protocol:
-
Infect cells with the virus in the presence of serial dilutions of the test compound as described in the previous assays.
-
At a specific time point post-infection (e.g., 12, 24, or 48 hours), lyse the cells and extract total RNA or DNA.
-
Perform reverse transcription (for RNA viruses) followed by quantitative PCR using primers and probes specific to a viral gene.
-
Quantify the viral nucleic acid levels relative to an internal control (e.g., a host housekeeping gene).
-
Calculate the percentage of inhibition of viral replication for each compound concentration.
-
Determine the EC50 value from the dose-response curve.
Objective: To quantify the percentage of infected cells.
Protocol:
-
Pre-treat host cells with serial dilutions of the test compound for 4 hours.
-
Infect the cells with a fluorescently tagged virus (e.g., GFP-expressing virus) at a specific MOI in the presence of the compound.
-
After a defined incubation period (e.g., 12 hours), detach the cells using trypsin.
-
Wash the cells with PBS and resuspend them in a suitable buffer.
-
Analyze the percentage of fluorescent cells using a flow cytometer.
-
Calculate the percentage of inhibition based on the reduction in the fluorescent cell population.
-
Determine the EC50 (or in this case, often referred to as IC50) from the dose-response curve.[1]
Visualizations
Experimental Workflow for EC50 Determination
Caption: Workflow for determining the EC50 of this compound.
Proposed Signaling Pathway Inhibition by Tubercidin Analogs
Caption: Proposed mechanism of action for Tubercidin analogs.
References
Application Notes and Protocols: Inhibition of Herpes Simplex Virus DNA Polymerase by Ara-tubercidin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ara-tubercidin, a pyrrolopyrimidine nucleoside analog, has demonstrated antiviral activity against herpes simplex virus (HSV). Its mechanism of action involves the inhibition of viral DNA replication, a critical step in the viral life cycle. This document provides detailed application notes and protocols for studying the inhibition of HSV DNA polymerase by this compound, intended to guide researchers in the fields of virology, molecular biology, and antiviral drug development.
The active form of this compound is its 5'-triphosphate metabolite (Ara-TP), which acts as a competitive inhibitor of the viral DNA polymerase with respect to dATP.[1][2] Notably, the HSV DNA polymerase exhibits greater sensitivity to Ara-TP compared to cellular DNA polymerases α and β, highlighting a potential therapeutic window for this compound.[1][3] Furthermore, studies have shown that HSV DNA synthesis is approximately three times more sensitive to inhibition by this compound than cellular DNA synthesis.[1][3]
Data Presentation
Quantitative Inhibition Data
The following tables summarize the key quantitative data regarding the inhibitory activity of this compound and its triphosphate form against HSV.
Table 1: Inhibitory Constant (Ki) of this compound 5'-triphosphate (Ara-TP) against DNA Polymerases
| Enzyme Target | Inhibitor | Ki Value (µM) | Mechanism of Inhibition | Competing Substrate | Source |
| Partially Purified HSV-1 & HSV-2 DNA Polymerase | Ara-TP | 40 | Competitive | dATP | [1] |
| HSV-2 DNA Polymerase (in isolated nuclei) | Ara-TP | 16 (average) | Competitive | dATP | [1] |
| Cellular DNA Polymerase α | Ara-TP | Less sensitive than HSV polymerase | Not specified | Not specified | [1][3] |
| Cellular DNA Polymerase β | Ara-TP | Less sensitive than HSV polymerase | Not specified | Not specified | [1][3] |
Table 2: Antiviral Activity of this compound against Herpes Simplex Virus
| Virus | Compound | IC50 Value (µM) | Cell Line | Assay Type | Source |
| HSV-1 | This compound | 620 - 730 | Not specified | Titer Reduction | [1] |
| HSV-2 | This compound | Not specified | Not specified | Not specified |
Note: Specific IC50 values for HSV-2 and Ki values for cellular polymerases were not available in the searched literature.
Mandatory Visualizations
Signaling Pathway and Experimental Workflow
Caption: Mechanism of this compound antiviral activity.
Caption: Experimental workflow for HSV DNA polymerase inhibition assay.
Experimental Protocols
Protocol 1: Purification of Herpes Simplex Virus DNA Polymerase (Abridged)
This protocol provides a general outline for the partial purification of HSV DNA polymerase from infected cells. For detailed, step-by-step instructions, refer to established biochemical procedures.
Materials:
-
Confluent monolayer of susceptible cells (e.g., HeLa, Vero)
-
High-titer HSV-1 or HSV-2 stock
-
Lysis buffer (e.g., hypotonic buffer with protease inhibitors)
-
Dounce homogenizer
-
Chromatography resins (e.g., DEAE-cellulose, phosphocellulose)
-
Bradford or BCA protein assay reagents
-
Buffer solutions for chromatography
Procedure:
-
Infect confluent cell monolayers with HSV at a high multiplicity of infection (MOI).
-
Harvest cells at the peak of viral DNA synthesis (e.g., 12-18 hours post-infection).
-
Lyse the cells using a Dounce homogenizer in a hypotonic buffer to release the nuclei.
-
Isolate the nuclei by centrifugation.
-
Extract the nuclear proteins containing the DNA polymerase.
-
Subject the nuclear extract to sequential column chromatography (e.g., DEAE-cellulose followed by phosphocellulose) to separate the HSV DNA polymerase from cellular polymerases and other proteins.
-
Collect fractions and assay for DNA polymerase activity using an activated DNA template.
-
Pool the active fractions and determine the protein concentration.
-
Store the partially purified enzyme at -80°C in a storage buffer containing glycerol.
Protocol 2: In Vitro HSV DNA Polymerase Inhibition Assay
This protocol details the methodology to determine the inhibitory effect of this compound triphosphate (Ara-TP) on the activity of purified HSV DNA polymerase.
Materials:
-
Partially purified HSV DNA polymerase
-
Activated calf thymus DNA (or a suitable synthetic template-primer)
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM MgCl2, 1 mM DTT, 100 mM KCl)
-
Deoxynucleoside triphosphates (dATP, dCTP, dGTP, dTTP)
-
Radiolabeled dATP (e.g., [α-³²P]dATP or [³H]dATP)
-
This compound triphosphate (Ara-TP) stock solution
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Reaction Mixture Preparation: Prepare a master mix containing the reaction buffer, activated DNA template, dCTP, dGTP, dTTP, and radiolabeled dATP.
-
Inhibitor Dilutions: Prepare serial dilutions of Ara-TP in the reaction buffer.
-
Assay Setup: In individual microcentrifuge tubes, add the reaction master mix and the appropriate dilution of Ara-TP or vehicle control.
-
Enzyme Addition: Initiate the reaction by adding a predetermined amount of purified HSV DNA polymerase to each tube.
-
Incubation: Incubate the reaction tubes at 37°C for a specific time (e.g., 30-60 minutes), ensuring the reaction is in the linear range of product formation.
-
Reaction Termination: Stop the reaction by adding ice-cold 10% TCA.
-
Precipitation and Washing: Precipitate the newly synthesized DNA on ice for 30 minutes. Collect the precipitate by vacuum filtration through glass fiber filters. Wash the filters with 5% TCA and then with ethanol to remove unincorporated nucleotides.
-
Quantification: Dry the filters, place them in scintillation vials with a scintillation cocktail, and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the percentage of inhibition for each Ara-TP concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the Ara-TP concentration to determine the IC50 value.
-
Protocol 3: Determination of Ki and Mechanism of Inhibition
To determine the inhibitory constant (Ki) and the mechanism of inhibition, the DNA polymerase assay is performed with varying concentrations of both the substrate (dATP) and the inhibitor (Ara-TP).
Procedure:
-
Follow the general procedure for the in vitro HSV DNA polymerase inhibition assay (Protocol 2).
-
Set up multiple sets of reactions. Within each set, keep the concentration of Ara-TP constant while varying the concentration of dATP. Use several different fixed concentrations of Ara-TP across the different sets.
-
Measure the initial reaction velocities (rate of dATP incorporation) for each condition.
-
Data Analysis:
-
Generate a Lineweaver-Burk plot (double reciprocal plot) of 1/velocity versus 1/[dATP] for each concentration of Ara-TP.
-
Analyze the resulting plots:
-
Competitive Inhibition: The lines will intersect on the y-axis.
-
Non-competitive Inhibition: The lines will intersect on the x-axis.
-
Uncompetitive Inhibition: The lines will be parallel.
-
-
Alternatively, create a Dixon plot (1/velocity versus inhibitor concentration) at different fixed substrate concentrations. The intersection of the lines can be used to determine the Ki.
-
Conclusion
This compound, through its active triphosphate metabolite, serves as a selective inhibitor of herpes simplex virus DNA polymerase. The provided protocols and data offer a framework for researchers to investigate its mechanism of action and antiviral potential further. These studies are crucial for the development of novel and effective therapies against HSV infections.
References
- 1. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
- 2. In vitro biological activity of 9-beta-D-arabinofuranosyl-2-fluoroadenine and the biochemical actions of its triphosphate on DNA polymerases and ribonucleotide reductase from HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of herpes simplex virus DNA replication by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: High-Throughput Screening for Ara-tubercidin Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the high-throughput screening (HTS) of Ara-tubercidin derivatives. This compound, an adenosine analog, and its derivatives are a class of compounds with potential therapeutic applications, primarily as antiviral and anticancer agents. Their mechanism of action often involves the inhibition of nucleic acid synthesis, making cell-based cytotoxicity and proliferation assays central to the screening process.
Introduction to this compound and its Derivatives
This compound, also known as 7-deaza-arabinofuranosyladenine, is a nucleoside analog that structurally resembles adenosine. Unlike adenosine, it contains an arabinose sugar instead of a ribose sugar and a pyrrolopyrimidine base instead of a purine base. These modifications make it resistant to degradation by adenosine deaminase and allow it to be phosphorylated intracellularly to its active triphosphate form. The triphosphate analog then acts as a competitive inhibitor of DNA polymerases, leading to the termination of DNA chain elongation and subsequent cell death in rapidly dividing cells.[1][2] Derivatives of this compound are synthesized to enhance efficacy, selectivity, and pharmacokinetic properties.
High-Throughput Screening (HTS) Strategy
A successful HTS campaign for this compound derivatives requires a multi-step approach, beginning with a primary screen to identify cytotoxic compounds, followed by secondary assays to confirm activity, determine potency, and assess selectivity. A final hit-to-lead stage involves further characterization and optimization of the most promising candidates.
Data Presentation: Summary of Quantitative HTS Data
The following table represents typical data that would be generated during an HTS campaign for a library of this compound derivatives.
| Compound ID | Primary Screen (% Inhibition at 10 µM) | IC50 (µM) in Cancer Cell Line (e.g., HeLa) | IC50 (µM) in Normal Cell Line (e.g., HFF-1) | Selectivity Index (SI) |
| ATD-001 | 95.2 | 0.8 | 15.2 | 19.0 |
| ATD-002 | 88.7 | 1.5 | 12.1 | 8.1 |
| ATD-003 | 45.1 | > 20 | > 20 | - |
| ATD-004 | 98.9 | 0.3 | 10.5 | 35.0 |
| ATD-005 | 92.3 | 1.1 | 25.3 | 23.0 |
-
% Inhibition: Percentage reduction in cell viability compared to a vehicle control.
-
IC50: The half-maximal inhibitory concentration, representing the concentration of a compound that causes 50% inhibition of cell growth.
-
Selectivity Index (SI): The ratio of the IC50 in a normal cell line to the IC50 in a cancer cell line (IC50 normal / IC50 cancer). A higher SI indicates greater selectivity for cancer cells.
Experimental Protocols
Primary High-Throughput Cytotoxicity Screening
This protocol describes a primary cell-based assay to screen a library of this compound derivatives for cytotoxic activity using a resazurin-based cell viability assay.
Materials:
-
HeLa (human cervical cancer) cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
384-well clear-bottom, black-walled tissue culture plates
-
This compound derivative compound library (10 mM in DMSO)
-
Resazurin sodium salt solution (0.15 mg/mL in PBS)
-
Doxorubicin (positive control)
-
DMSO (negative control)
-
Automated liquid handling system
-
Plate reader capable of measuring fluorescence (Ex/Em: 560/590 nm)
Protocol:
-
Cell Seeding:
-
Culture HeLa cells to ~80% confluency.
-
Trypsinize, neutralize, and centrifuge the cells.
-
Resuspend the cell pellet in fresh medium to a density of 1 x 10^5 cells/mL.
-
Using an automated liquid handler, dispense 40 µL of the cell suspension into each well of the 384-well plates (4,000 cells/well).
-
Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Addition:
-
Prepare a working concentration plate by diluting the 10 mM stock of this compound derivatives to 1 mM in DMSO.
-
Using an acoustic liquid handler, transfer 40 nL of each compound from the working concentration plate to the cell plates, resulting in a final concentration of 10 µM.
-
Include wells with Doxorubicin (e.g., 1 µM final concentration) as a positive control and DMSO (0.1% final concentration) as a negative control.
-
-
Incubation:
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
-
Cell Viability Assay:
-
Add 10 µL of the resazurin solution to each well.
-
Incubate for 4 hours at 37°C in a 5% CO2 incubator.
-
-
Data Acquisition:
-
Measure the fluorescence intensity of each well using a plate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Fluorescence_compound - Fluorescence_background) / (Fluorescence_DMSO - Fluorescence_background))
-
Compounds showing >50% inhibition are considered "hits" and are selected for further analysis.
-
Secondary Assay: IC50 Determination
This protocol is for determining the half-maximal inhibitory concentration (IC50) of the "hit" compounds identified in the primary screen.
Materials:
-
Same as the primary screening protocol.
Protocol:
-
Cell Seeding:
-
Seed HeLa cells in 384-well plates as described in the primary screening protocol.
-
-
Compound Dilution and Addition:
-
Prepare a 10-point serial dilution series for each "hit" compound, typically starting from 100 µM.
-
Add the diluted compounds to the cell plates in triplicate.
-
-
Incubation and Cell Viability Assay:
-
Follow the same incubation and resazurin assay procedure as the primary screen.
-
-
Data Analysis:
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC50 value for each compound.
-
Counter-Screening for Selectivity
This protocol is to assess the selectivity of the "hit" compounds by testing their cytotoxicity against a non-cancerous cell line.
Materials:
-
Human Foreskin Fibroblasts (HFF-1) cell line
-
All other materials are the same as in the primary and secondary screening protocols.
Protocol:
-
Cell Seeding and IC50 Determination:
-
Repeat the IC50 determination protocol using the HFF-1 cell line.
-
-
Data Analysis:
-
Calculate the Selectivity Index (SI) for each compound: SI = IC50 (HFF-1) / IC50 (HeLa).
-
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound derivatives.
High-Throughput Screening Workflow
Caption: High-throughput screening workflow for this compound derivatives.
Hit Validation and Triage Logic
Caption: Decision-making workflow for hit validation and triage.
References
Application Notes: Immunofluorescence Staining of Nuclear Speckles with Ara-tubercidin
References
- 1. Interplay between SRPK and Clk/Sty kinases in phosphorylation of the splicing factor ASF/SF2 is regulated by a docking motif in ASF/SF2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubcompare.ai [pubcompare.ai]
- 3. Kinase Domain Insertions Define Distinct Roles of CLK Kinases in SR Protein Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Partitioning RS Domain Phosphorylation in an SR Protein through the CLK and SRPK Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Delivery of Ara-tubercidin in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ara-tubercidin (also known as 7-deaza-arabinofuranosyladenine) is a pyrrolopyrimidine nucleoside analog of adenosine. Like its related compound, tubercidin, it functions as an antimetabolite. Upon cellular uptake, it is phosphorylated to its active triphosphate form, which can inhibit DNA and RNA synthesis, thereby exerting cytotoxic effects.[1] This mechanism makes this compound a candidate for investigation in various disease models, particularly in oncology and virology.
These application notes provide a comprehensive guide to the common delivery methods for administering this compound in in vivo animal studies, primarily focusing on rodent models such as mice and rats. The protocols outlined below are based on established best practices for parenteral and oral administration of investigational compounds.
Pre-formulation and Vehicle Selection
Prior to in vivo administration, the physicochemical properties of this compound must be considered to develop a suitable formulation. Key factors include its solubility, stability, and the desired route of administration. As a nucleoside analog, this compound's solubility in aqueous solutions may be limited.
Recommended Vehicle Screening Process:
-
Aqueous Vehicles: Begin by assessing solubility in sterile Water for Injection (WFI), saline (0.9% NaCl), and Phosphate-Buffered Saline (PBS).
-
Co-solvents: If solubility is poor, consider using biocompatible co-solvents. A common starting point is a mixture of DMSO and a diluent. For example, dissolve the compound in 100% DMSO and then dilute it with PBS or saline to a final DMSO concentration of ≤10%.
-
pH Adjustment: The solubility of nucleoside analogs can be pH-dependent. Titrating the pH of the vehicle may improve solubility.
-
Complexing Agents: Cyclodextrins (e.g., HP-β-CD) can be used to enhance the solubility of hydrophobic compounds for parenteral administration.
All vehicles for parenteral injection must be sterile and prepared using aseptic techniques. The final formulation should be filtered through a 0.22 µm syringe filter before administration.
Delivery Methods and Standard Protocols
The choice of administration route depends on the experimental goals, the required pharmacokinetic profile, and the properties of the formulation. The rate of absorption generally follows the order: Intravenous (IV) > Intraperitoneal (IP) > Intramuscular (IM) > Subcutaneous (SC) > Oral (PO).[2]
Quantitative Data for Administration
The following tables provide generalized guidelines for administration volumes and needle sizes for mice and rats.[2][3] Researchers must optimize these parameters for their specific experimental context.
Table 1: Recommended Administration Volumes and Needle Sizes for Mice
| Route of Administration | Maximum Volume (mL) | Recommended Needle Size (Gauge) |
| Intravenous (IV) - Tail Vein | 0.2 | 27-30 |
| Intraperitoneal (IP) | 2.0 - 3.0 | 25-27 |
| Subcutaneous (SC) | 2.0 - 3.0 | 25-27 |
| Oral Gavage (PO) | 10 mL/kg | 18-20 (flexible or curved) |
Table 2: Recommended Administration Volumes and Needle Sizes for Rats
| Route of Administration | Maximum Volume (mL) | Recommended Needle Size (Gauge) |
| Intravenous (IV) - Tail Vein | 0.5 (bolus) | 23-25 |
| Intraperitoneal (IP) | 5.0 - 10.0 | 23-25 |
| Subcutaneous (SC) | 5.0 - 10.0 | 23-25 |
| Oral Gavage (PO) | 10 - 20 mL/kg | 16-18 (flexible or curved) |
Pharmacokinetic Data (Illustrative Example)
Specific pharmacokinetic data for this compound is not widely available in public literature. Preclinical studies are required to determine its profile. The table below is an illustrative example based on a related 7-deaza-adenosine analog and general nucleoside analogs, and should not be considered as established data for this compound.[4][5]
Table 3: Sample Pharmacokinetic Parameters for a Nucleoside Analog (For Illustration Only)
| Parameter | Intravenous (IV) | Oral (PO) |
| Dose (mg/kg) | 10 | 30 |
| Cmax (ng/mL) | 2500 | 800 |
| Tmax (h) | 0.1 | 1.5 |
| AUC (ng·h/mL) | 4500 | 3200 |
| Half-life (T½) (h) | 2.5 | 3.0 |
| Bioavailability (%) | 100 | ~70 |
Experimental Protocols
Protocol 1: Intravenous (IV) Tail Vein Injection
This method ensures immediate and complete bioavailability of the compound.
Materials:
-
This compound formulation
-
Appropriate size syringes (e.g., 1 mL tuberculin)
-
27-30 gauge needles
-
Animal restrainer (for mice or rats)
-
Heat lamp or warming pad
Procedure:
-
Warm the animal's tail using a heat lamp or by immersing it in warm water to induce vasodilation of the lateral tail veins.
-
Place the animal in a suitable restrainer.
-
Position the tail and identify one of the lateral veins.
-
Swab the injection site with an alcohol pad.
-
Insert the needle, bevel up, into the vein at a shallow angle (approximately 15-20 degrees).
-
Aspirate gently. A flash of blood in the needle hub confirms correct placement.
-
Inject the this compound formulation slowly. If swelling occurs, the needle is not in the vein; withdraw and re-attempt at a more proximal site.
-
After injection, withdraw the needle and apply gentle pressure to the site to prevent bleeding.
-
Return the animal to its cage and monitor for any adverse reactions.
Protocol 2: Intraperitoneal (IP) Injection
IP injection allows for rapid absorption into the systemic circulation due to the large surface area of the abdominal cavity.[4]
Materials:
-
This compound formulation
-
Appropriate size syringes and needles (25-27 gauge for mice, 23-25 for rats)
Procedure:
-
Restrain the animal firmly by scruffing the neck and securing the tail.
-
Tilt the animal so its head is pointing downwards at approximately a 30-degree angle. This allows the abdominal organs to shift away from the injection site.
-
Identify the injection site in the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.[6]
-
Insert the needle, bevel up, at a 30-40 degree angle into the abdominal cavity.
-
Aspirate to ensure no body fluids (urine, blood, intestinal contents) are drawn into the syringe.
-
Inject the solution smoothly.
-
Withdraw the needle and return the animal to its cage. Monitor for any signs of distress.
Protocol 3: Oral Gavage (PO)
Oral gavage is used for precise oral dosing when voluntary intake is not feasible.[1][7]
Materials:
-
This compound formulation
-
Appropriate size oral gavage needle (flexible or curved with a ball tip is recommended to prevent trauma).[7]
-
Syringe
Procedure:
-
Measure the correct length for gavage tube insertion by holding the tube next to the animal, with the tip at the mouth and the end at the last rib. Mark the tube at the animal's nose. Do not insert past this mark.[1]
-
Restrain the animal securely in an upright position.
-
Gently introduce the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
The tube should pass smoothly without resistance. If the animal coughs or struggles excessively, the tube may be in the trachea; withdraw immediately and restart.
-
Once the tube is in place, dispense the formulation.
-
Remove the tube gently along the same path of insertion.
-
Monitor the animal for 5-10 minutes for any signs of respiratory distress.[1]
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo study involving the administration of an investigational compound like this compound.
Proposed Mechanism of Action
This diagram illustrates the proposed intracellular mechanism of action for this compound as a nucleoside analog.
References
- 1. Tubercidin enhances apoptosis in serum-starved and hypoxic mouse cardiomyocytes by inducing nuclear speckle condensation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A 7-Deaza-Adenosine Analog Is a Potent and Selective Inhibitor of Hepatitis C Virus Replication with Excellent Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 7-Deaza-Adenosine, 7-Deaza-A RNA Modification [biosyn.com]
- 4. A 7-deaza-adenosine analog is a potent and selective inhibitor of hepatitis C virus replication with excellent pharmacokinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolic disposition and pharmacokinetics of the antiviral agent 6-methoxypurine arabinoside in rats and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Immune enhancement in mice by ara-A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
Application Notes and Protocols for the HPLC Analysis of Ara-tubercidin and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ara-tubercidin (7-deaza-arabinofuranosyladenine) is a pyrrolopyrimidine nucleoside analog with significant potential in drug development due to its cytotoxic and antiviral properties. As with many nucleoside analogs, its therapeutic efficacy is dependent on its intracellular metabolism, primarily through phosphorylation to its active mono-, di-, and triphosphate forms. Conversely, metabolic inactivation, such as deamination, can limit its activity. Therefore, the accurate and sensitive quantification of this compound and its metabolites in biological matrices is crucial for pharmacokinetic studies, drug efficacy evaluation, and overall drug development.
This document provides detailed application notes and protocols for the analysis of this compound and its key metabolites using High-Performance Liquid Chromatography (HPLC), including sample preparation, chromatographic conditions, and data analysis.
Metabolic Pathway of this compound
The intracellular activation of this compound is initiated by its phosphorylation. Drawing parallels with similar nucleoside analogs like tubercidin and arabinofuranosyladenine, the metabolic pathway is proposed to proceed as follows:
-
Phosphorylation: this compound is successively phosphorylated to this compound monophosphate (Ara-TMP), diphosphate (Ara-TDP), and the active triphosphate (Ara-TTP). Adenosine kinase is a likely candidate for the initial phosphorylation step, given its role in the metabolism of other adenosine analogs.[1][2][3] Subsequent phosphorylation is carried out by other cellular kinases.
-
Deamination: this compound may be susceptible to deamination by enzymes such as adenosine deaminase, which would convert it to an inactive inosine analog.[4][5]
The balance between the activation (phosphorylation) and inactivation (deamination) pathways is critical in determining the overall pharmacological effect of this compound.
Figure 1: Proposed metabolic pathway of this compound.
Experimental Protocols
Intracellular Extraction of this compound and its Metabolites
This protocol is designed for the extraction of this compound and its phosphorylated metabolites from cultured cells.
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
Acetonitrile (HPLC grade), pre-chilled to -20°C
-
Cell scrapers
-
Microcentrifuge tubes
-
Refrigerated microcentrifuge (4°C)
-
Vacuum concentrator or nitrogen evaporator
Procedure:
-
Cell Harvesting: After incubation with this compound, aspirate the cell culture medium. Wash the cell monolayer twice with ice-cold PBS.
-
Cell Lysis and Protein Precipitation: Add 500 µL of pre-chilled acetonitrile to each well (for a 6-well plate). Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Incubation: Vortex the tubes briefly and incubate at -20°C for 30 minutes to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the analyte and its metabolites, to a new clean microcentrifuge tube.
-
Evaporation: Evaporate the acetonitrile from the supernatant using a vacuum concentrator or a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase for HPLC analysis. Vortex briefly and centrifuge at 14,000 x g for 5 minutes at 4°C to pellet any remaining particulate matter.
-
Sample Transfer: Transfer the clear supernatant to an HPLC vial for analysis.
HPLC Analysis of this compound and its Metabolites
This protocol outlines a reversed-phase HPLC method with ion-pairing for the separation and quantification of this compound and its phosphorylated metabolites.
Instrumentation and Columns:
-
HPLC system with a UV detector or a mass spectrometer (for higher sensitivity and selectivity).
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
Mobile Phase:
-
Mobile Phase A: 0.1 M Potassium Dihydrogen Phosphate (KH₂PO₄), pH 6.0.
-
Mobile Phase B: 0.1 M KH₂PO₄ with 4 mM Tetrabutylammonium Hydrogen Sulphate (TBAHS) and 20% Methanol, pH 6.0.
Chromatographic Conditions:
| Parameter | Value |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 270 nm (UV) |
| Gradient Program | See Table 1 |
Table 1: HPLC Gradient Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 100 | 0 |
| 5 | 100 | 0 |
| 20 | 0 | 100 |
| 25 | 0 | 100 |
| 26 | 100 | 0 |
| 35 | 100 | 0 |
Quantitative Data Summary
The following table provides expected retention times and hypothetical quantitative parameters for this compound and its metabolites based on typical reversed-phase ion-pairing chromatography of nucleosides and nucleotides. Actual values must be determined experimentally.
Table 2: Expected Chromatographic and Quantitative Data
| Compound | Expected Retention Time (min) | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) |
| This compound | 15 - 18 | 5 | 15 |
| Ara-TMP | 12 - 15 | 10 | 30 |
| Ara-TDP | 8 - 12 | 15 | 45 |
| Ara-TTP | 5 - 8 | 20 | 60 |
Note: Retention times will decrease with increasing phosphorylation due to increased polarity. The exact retention times, LOD, and LOQ are instrument and column dependent and must be validated.
Experimental Workflow
References
- 1. Identification and characterization of a unique adenosine kinase from Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structure-activity relationship for adenosine kinase from Mycobacterium tuberculosis: II. Modifications to the ribofuranosyl moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytidine Deaminase Genotype and Toxicity of Cytosine Arabinoside Therapy in Children with Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deamination of arabinosyladenine by adenosine deaminase and inhibition by arabinosyl-6-mercaptopurine - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Impact of Ara-tubercidin on Glycolysis in Trypanosoma
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT), relies heavily on glycolysis for its energy production, particularly in the bloodstream form. This metabolic pathway is considered a prime target for the development of novel trypanocidal drugs.[1][2][3] Ara-tubercidin (also known as vidarabine or Ara-A), a purine nucleoside analog, has been investigated for its potential as an anti-trypanosomal agent. These application notes provide a detailed overview and experimental protocols to assess the specific effects of this compound on the glycolytic pathway of Trypanosoma.
While direct extensive studies on the specific interaction of this compound with trypanosomal glycolysis are limited, significant insights can be drawn from the well-documented effects of the closely related analog, tubercidin. Research has demonstrated that tubercidin inhibits glycolysis in Trypanosoma brucei by targeting the enzyme phosphoglycerate kinase (PGK).[2][4] It is hypothesized that this compound, upon activation by phosphorylation via adenosine kinase, may exert a similar inhibitory effect on this crucial glycolytic enzyme.
These notes will guide researchers in testing this hypothesis through a series of robust experimental procedures, from determining the overall impact on glycolytic flux to pinpointing the specific enzymatic target.
Data Presentation
Table 1: Hypothetical Quantitative Effects of this compound on Glycolysis in Trypanosoma brucei
| Parameter | Metric | Expected Effect of this compound | Reference Compound (Tubercidin Triphosphate) |
| Glycolytic Flux | Glucose Consumption Rate | Decrease | - |
| Pyruvate Production Rate | Decrease | - | |
| Enzyme Inhibition | Phosphoglycerate Kinase (PGK) | Inhibition (IC₅₀) | 7.5 µM[4] |
| Metabolite Levels | 1,3-Bisphosphoglycerate | Increase | Dose-dependent increase observed[4] |
| Downstream Metabolites (e.g., 3-PGA, PEP, Pyruvate) | Decrease | - | |
| ATP Levels | Decrease | - | |
| Cell Viability | EC₅₀ | Dependent on cell line and conditions | - |
Note: The data for this compound is hypothetical and needs to be determined experimentally. The data for tubercidin is provided as a reference.
Experimental Protocols
General Workflow for Assessing this compound's Effect on Glycolysis
This workflow outlines the overall experimental strategy to comprehensively evaluate the impact of this compound on Trypanosoma glycolysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Glycolysis in the African Trypanosome: Targeting Enzymes and Their Subcellular Compartments for Therapeutic Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The adenosine analog tubercidin inhibits glycolysis in Trypanosoma brucei as revealed by an RNA interference library - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming Ara-tubercidin solubility issues in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Ara-tubercidin in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound. General laboratory safety practices should be followed when handling DMSO.
Q2: How should I dilute my this compound DMSO stock solution into an aqueous buffer for my experiment?
A2: To minimize precipitation, it is crucial to perform a stepwise dilution. Avoid adding a small volume of the highly concentrated DMSO stock directly into a large volume of aqueous buffer. Instead, create intermediate dilutions in your cell culture medium or buffer. It is also critical to ensure the final concentration of DMSO in your working solution is low, typically below 0.5%, to avoid cellular toxicity.[1][2] A negative control with the same final DMSO concentration should be included in your experiments.[1]
Q3: My this compound precipitated out of solution when I diluted it into my aqueous buffer. What can I do?
A3: Precipitation upon dilution into an aqueous buffer is a common issue with hydrophobic compounds. Here are several troubleshooting steps:
-
Perform Stepwise Dilutions: As mentioned in A2, this is the most critical step. Create a series of intermediate dilutions.
-
Warm the Aqueous Buffer: Gently warming your buffer to 37°C before adding the this compound stock can sometimes help maintain solubility.
-
Increase the Final DMSO Concentration (with caution): If your experimental system allows, you might be able to slightly increase the final DMSO concentration. However, you must validate the tolerance of your cells or assay to the higher DMSO level.
-
Use a Surfactant: In some in vivo formulations, a low concentration of a biocompatible surfactant like Tween-80 is used to improve solubility.[2] This approach should be carefully evaluated for its compatibility with your specific in vitro experiment.
Q4: What are the recommended storage conditions for this compound solutions?
A4:
-
Powder: Store the solid compound at -20°C for long-term storage (up to 3 years).[1]
-
DMSO Stock Solution: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C (for up to 6 months) or -20°C (for up to 1 month).[1] If a solution stored at -20°C is older than one month, its efficacy should be re-verified.[1]
Q5: What is the primary mechanism of action of this compound?
A5: this compound is a potent inhibitor of adenosine kinase (AK).[3] Adenosine kinase is the primary enzyme responsible for the phosphorylation of adenosine to adenosine monophosphate (AMP). By inhibiting this enzyme, this compound leads to an increase in intracellular and subsequently extracellular levels of adenosine.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation during dilution of DMSO stock in aqueous buffer | Rapid change in solvent polarity. | Perform a stepwise dilution. Create intermediate dilutions in the aqueous buffer. |
| Low temperature of the aqueous buffer. | Gently warm the aqueous buffer to 37°C before adding the this compound solution. | |
| Final concentration of this compound exceeds its solubility limit in the final buffer. | Re-evaluate the required final concentration. It may be necessary to work at a lower concentration. | |
| Cell toxicity observed in vehicle control wells | Final DMSO concentration is too high. | Ensure the final DMSO concentration in the working solution is less than 0.5%.[1] |
| Inconsistent experimental results | Degradation of this compound in stock or working solution. | Aliquot stock solutions to avoid repeated freeze-thaw cycles. Prepare fresh working solutions for each experiment from a frozen stock. |
| Incomplete dissolution of the powder when making the stock solution. | Ensure the this compound powder is completely dissolved in DMSO before making further dilutions. Vortexing and gentle warming to 37°C can aid dissolution.[2] |
Quantitative Data Summary
| Solvent | Concentration | Purpose | Storage |
| DMSO | High-concentration stock (e.g., 10-50 mM) | Stock Solution | -80°C (long-term) or -20°C (short-term) |
| Aqueous Buffer (e.g., PBS, Cell Culture Media) | Low micromolar range (empirically determined) | Working Solution | Prepare fresh for each experiment |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Prepare a 10 mM Stock Solution in DMSO:
-
Weigh out the appropriate amount of this compound powder.
-
Add the calculated volume of pure, anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming to 37°C can be used to aid dissolution.
-
Aliquot the stock solution into single-use vials and store at -80°C.
-
-
Prepare a 10 µM Working Solution in Cell Culture Medium:
-
Thaw a vial of the 10 mM this compound stock solution at room temperature.
-
Step 1 (Intermediate Dilution): Dilute the 10 mM stock solution 1:100 in cell culture medium to obtain a 100 µM intermediate solution. To do this, add 10 µL of the 10 mM stock to 990 µL of pre-warmed (37°C) cell culture medium. Mix gently by pipetting.
-
Step 2 (Final Dilution): Dilute the 100 µM intermediate solution 1:10 in cell culture medium to achieve the final 10 µM working concentration. For example, add 100 µL of the 100 µM solution to 900 µL of pre-warmed cell culture medium.
-
The final DMSO concentration in this working solution will be 0.1%.
-
Prepare a vehicle control with the same final concentration of DMSO (0.1%) in the cell culture medium.
-
Visualizations
Caption: Workflow for preparing this compound working solutions.
Caption: Mechanism of action of this compound.
References
Technical Support Center: Mitigating Ara-tubercidin Induced Cardiotoxicity in Cardiomyocytes
Disclaimer: Information on Ara-tubercidin is limited. This guide extrapolates from data on the structurally similar compound, Tubercidin, and general principles of drug-induced cardiotoxicity. All experimental procedures should be validated in your specific laboratory setting.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating this compound induced cardiotoxicity in cardiomyocytes.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of this compound induced cardiotoxicity?
Based on studies of the related compound Tubercidin, this compound is hypothesized to induce cardiotoxicity primarily through the induction of apoptosis in cardiomyocytes.[1][2] This effect is reportedly more pronounced under conditions of cellular stress, such as hypoxia and serum deprivation.[1][2] The proposed molecular mechanism involves the disruption of nuclear speckles (NSs), which are crucial for mRNA processing. This disruption may lead to altered alternative splicing of genes involved in cell death, ultimately promoting apoptosis.[1][2]
Q2: What are the initial signs of this compound induced cardiotoxicity in vitro?
Initial indicators of cardiotoxicity in cultured cardiomyocytes may include:
-
Reduced cell viability and proliferation.
-
Increased expression of apoptotic markers (e.g., cleaved caspase-3, Annexin V staining).
-
Changes in cellular morphology, such as cell shrinkage and membrane blebbing.
-
Altered electrophysiological properties (e.g., changes in action potential duration).
-
Impaired contractility of cardiomyocyte cultures.
Q3: Are there any known agents to mitigate this compound cardiotoxicity?
Currently, there is no specific, clinically validated agent to mitigate this compound induced cardiotoxicity. However, based on general mechanisms of drug-induced cardiotoxicity, several classes of compounds could be investigated for their potential protective effects. These include:
-
Antioxidants: To counteract potential oxidative stress, a common mechanism in drug-induced cardiotoxicity.
-
Calcium Channel Blockers: To address potential disruptions in calcium homeostasis, which can trigger apoptotic pathways.
-
Adenosine Receptor Antagonists: Given that this compound is an adenosine analog, investigating the role of adenosine receptors in its cardiotoxic effects and the potential of their antagonists to block these effects is a rational approach.[3]
Q4: How can I quantify the extent of apoptosis in my cardiomyocyte culture?
Apoptosis can be reliably quantified using flow cytometry with Annexin V and Propidium Iodide (PI) staining.[4] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI is a fluorescent intercalating agent that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[4]
Troubleshooting Guides
Problem 1: High variability in cell viability assays (e.g., MTT, LDH).
| Possible Cause | Troubleshooting Step |
| Uneven cell seeding | Ensure a single-cell suspension before seeding and use a reverse pipetting technique to dispense cells evenly across the plate. |
| Edge effects in multi-well plates | Avoid using the outer wells of the plate, or fill them with sterile PBS or media to maintain humidity and reduce evaporation. |
| Inconsistent drug concentration | Prepare fresh drug dilutions for each experiment and ensure thorough mixing before adding to the cells. |
| Variable incubation times | Use a timer to ensure consistent incubation periods for all plates. |
| Interference from serum or phenol red | For MTT assays, consider using serum-free media during the incubation with the MTT reagent. Set up background controls with media and the reagent but without cells.[5] |
Problem 2: Inconsistent or weak signal in apoptosis assays (Annexin V/PI).
| Possible Cause | Troubleshooting Step |
| Suboptimal drug concentration or incubation time | Perform a dose-response and time-course experiment to determine the optimal conditions for inducing apoptosis with this compound in your specific cardiomyocyte model. |
| Loss of apoptotic cells during harvesting | Collect both the supernatant and adherent cells. Apoptotic cells may detach from the culture surface. |
| Incorrect staining procedure | Follow the manufacturer's protocol for the Annexin V/PI kit carefully. Ensure the use of 1X Annexin-binding buffer and protect samples from light after staining.[6] |
| Flow cytometer settings not optimized | Use compensation controls (unstained cells, single-stained cells for Annexin V, and single-stained cells for PI) to set up the flow cytometer correctly. |
| Cell density too high or too low | Aim for a cell concentration of approximately 1 x 10^6 cells/mL for staining. |
Problem 3: Difficulty in interpreting changes in signaling pathways.
| Possible Cause | Troubleshooting Step |
| Timing of analysis is not optimal | Key signaling events can be transient. Perform a time-course experiment to identify the peak activation or inhibition of the pathway of interest after this compound treatment. |
| Antibody for Western blotting is not specific or sensitive | Validate your primary antibodies using positive and negative controls. Test different antibody concentrations and incubation conditions. |
| Crosstalk between signaling pathways | Be aware of potential interactions between different pathways. Consider using specific inhibitors or activators to confirm the role of a particular pathway. |
Quantitative Data Summary
The following tables summarize quantitative data on the effects of Tubercidin on cardiomyocytes, which may serve as a proxy for the anticipated effects of this compound.
Table 1: Effect of Tubercidin on Apoptosis in Murine Cardiomyocyte Cell Lines [2]
| Cell Line | Condition | Treatment (5 µg/mL Tubercidin) | 1 hour | 3 hours | 6 hours |
| FMC84 | 21% O2 + 10% FBS (Normoxia) | Apoptotic Rate (%) | 4.62 ± 0.43 | 5.00 ± 0.36 | 7.53 ± 0.46 |
| 21% O2 + 1% FBS (Serum Starvation) | Apoptotic Rate (%) | 9.07 ± 0.49 | 10.39 ± 0.51 | 13.04 ± 0.70 | |
| 1% O2 + 10% FBS (Hypoxia) | Apoptotic Rate (%) | 10.74 ± 0.58 | 12.33 ± 0.61 | 15.01 ± 0.81 | |
| 1% O2 + 1% FBS (Hypoxia + Serum Starvation) | Apoptotic Rate (%) | 14.28 ± 0.75 | 16.51 ± 0.85 | 19.45 ± 1.02 | |
| HL-1 | 21% O2 + 10% FBS (Normoxia) | Apoptotic Rate (%) | 6.89 ± 0.41 | 7.82 ± 0.45 | 8.93 ± 0.50 |
| 21% O2 + 1% FBS (Serum Starvation) | Apoptotic Rate (%) | 10.12 ± 0.55 | 11.89 ± 0.62 | 14.17 ± 0.76 | |
| 1% O2 + 10% FBS (Hypoxia) | Apoptotic Rate (%) | 12.05 ± 0.68 | 14.21 ± 0.79 | 16.98 ± 0.91 | |
| 1% O2 + 1% FBS (Hypoxia + Serum Starvation) | Apoptotic Rate (%) | 16.33 ± 0.88 | 19.07 ± 1.01 | 22.54 ± 1.23 |
* P < 0.05 compared with untreated controls.
Experimental Protocols
Protocol 1: Assessment of Cardiomyocyte Viability using MTT Assay[6][8]
-
Cell Seeding: Seed cardiomyocytes in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with varying concentrations of this compound for the desired duration (e.g., 24, 48, 72 hours). Include untreated and vehicle-treated controls.
-
MTT Addition: After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate at 37°C for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Protocol 2: Quantification of Apoptosis using Annexin V/PI Staining and Flow Cytometry[4][5]
-
Cell Culture and Treatment: Culture cardiomyocytes in 6-well plates and treat with this compound as determined from dose-response experiments.
-
Cell Harvesting: After treatment, carefully collect the culture medium (containing detached apoptotic cells) and detach the adherent cells using a gentle cell scraper or trypsin. Combine the supernatant and the detached cells.
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes, discard the supernatant, and wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 1 µL of PI solution (100 µg/mL).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube and analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizations
Caption: Workflow for assessing this compound cardiotoxicity.
Caption: Hypothesized apoptosis pathway of this compound.
References
- 1. Tubercidin Enhances Apoptosis in Serum-Starved and Hypoxic Mouse Cardiomyocytes by Inducing Nuclear Speckle Condensation [ouci.dntb.gov.ua]
- 2. Tubercidin enhances apoptosis in serum-starved and hypoxic mouse cardiomyocytes by inducing nuclear speckle condensation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A1- and A2-Selective Adenosine Antagonists: In Vivo Characterization of Cardiovascular Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. kumc.edu [kumc.edu]
Reducing off-target effects of Ara-tubercidin in cellular models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ara-tubercidin (also known as 7-deazaadenosine) in cellular models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a cytotoxic nucleoside analog of adenosine. Its primary on-target mechanism involves its incorporation into RNA and DNA, leading to the disruption of nucleic acid and protein synthesis, which ultimately induces apoptosis in rapidly dividing cells. It is also a known inhibitor of adenosine kinase, which can lead to the accumulation of adenosine and subsequent downstream signaling effects.
Q2: What are the known off-target effects of this compound?
The primary off-target effect of this compound is its cytotoxicity to non-target cells, which is a significant concern in its therapeutic application. This general cytotoxicity is a result of its non-specific incorporation into the nucleic acids of healthy, dividing cells. Additionally, as an adenosine kinase inhibitor, this compound can perturb cellular signaling pathways that are regulated by adenosine levels, potentially leading to unintended physiological responses.
Q3: At what concentration should I use this compound in my cell culture experiments?
The optimal concentration of this compound is highly dependent on the cell line and the specific experimental endpoint. It is crucial to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for your specific cellular model. Published studies have used a wide range of concentrations, from nanomolar to micromolar ranges.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High level of cytotoxicity in control cell lines. | 1. This compound concentration is too high. 2. The control cell line is unexpectedly sensitive. 3. Contamination of the cell culture. | 1. Perform a dose-response experiment to determine the optimal concentration with an acceptable therapeutic window. 2. Use a control cell line with a known lower sensitivity to nucleoside analogs, if available. 3. Ensure aseptic technique and test for mycoplasma contamination. |
| Inconsistent results between experiments. | 1. Variability in cell density at the time of treatment. 2. Inconsistent incubation time with this compound. 3. Degradation of this compound stock solution. | 1. Standardize the cell seeding density and ensure cells are in the logarithmic growth phase at the start of the experiment. 2. Use a precise timer for the treatment duration. 3. Prepare fresh this compound stock solutions and store them appropriately (protected from light and at the recommended temperature). |
| No observable effect at expected concentrations. | 1. The cell line is resistant to this compound. 2. Inactivation of this compound in the culture medium. 3. Incorrect preparation of the stock solution. | 1. Verify the sensitivity of your cell line to other nucleoside analogs. Consider using a different cell line if resistance is confirmed. 2. Minimize exposure of the treatment medium to light and consider the stability of the compound in your specific culture medium over the experiment's duration. 3. Double-check the calculations and the weighing of the compound when preparing the stock solution. |
| Precipitation of this compound in the culture medium. | 1. The concentration of this compound exceeds its solubility in the medium. 2. The solvent used for the stock solution is incompatible with the culture medium. | 1. Do not exceed the known solubility limit of this compound in your culture medium. If a higher concentration is needed, consider using a solubilizing agent, but validate its effect on the cells first. 2. Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is low and non-toxic to the cells. |
Strategies for Reducing Off-Target Effects
Researchers have explored several strategies to mitigate the off-target cytotoxicity of this compound and improve its therapeutic index.
Chemical Modification
One of the most promising approaches is the chemical modification of the this compound molecule. Studies have shown that substitutions at the C7 position of the deazaadenosine ring can significantly reduce cytotoxicity in mammalian cells while retaining or even enhancing its activity against specific targets, such as certain parasites.
Liposomal Formulation
Encapsulating this compound within liposomes presents a potential method for improving its delivery to target cells and reducing systemic toxicity. Liposomal formulations can alter the pharmacokinetic profile of the drug, leading to a more targeted release and reduced exposure of non-target tissues.
Co-treatment Strategies
While less explored for this compound specifically, co-treatment with other agents that can selectively protect non-target cells or enhance the susceptibility of target cells is a theoretical approach. For instance, co-administration with compounds that modulate nucleoside transporter activity could potentially alter its uptake in different cell types.
Experimental Protocols
General Protocol for Determining IC50 of this compound in Adherent Cell Lines
-
Cell Seeding: Plate adherent cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.
-
Preparation of this compound Dilutions: Prepare a 2X serial dilution of this compound in complete growth medium. A typical starting concentration for the highest dose might be 100 µM. Also, prepare a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest drug concentration).
-
Treatment: Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for 48-72 hours, depending on the cell doubling time.
-
Cell Viability Assay: Assess cell viability using a standard method such as the MTT, XTT, or CellTiter-Glo assay, following the manufacturer's instructions.
-
Data Analysis: Plot the cell viability against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Signaling Pathways and Visualization
This compound has been shown to impact key signaling pathways involved in cell proliferation and survival. One such pathway is the Ras/Raf/MEK/ERK (MAPK) pathway.
A study on small-cell lung cancer identified that knockdown of the enzyme BCAT1, a therapeutic target, led to a reduction in the activity of the Ras/BRaf/MEK/ERK signaling kinases. The study also found a synergistic effect on inducing apoptosis when combining BCAT1 knockdown with tubercidin treatment[1]. This suggests that this compound's cytotoxic effects may be, in part, mediated through the suppression of this critical pro-survival pathway.
Below are diagrams illustrating the simplified MAPK signaling pathway and a conceptual workflow for evaluating strategies to reduce this compound's off-target effects.
Caption: Simplified MAPK signaling pathway and the inhibitory effect of this compound.
Caption: Workflow for evaluating strategies to reduce this compound's off-target effects.
References
Technical Support Center: Optimizing Ara-tubercidin Dosage
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Ara-tubercidin dosage to minimize cytotoxicity in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as 7-deazaadenosine, is a cytotoxic nucleoside analog. Its primary mechanism of action involves the inhibition of nucleic acid synthesis. After entering the cell, it is phosphorylated and incorporated into both DNA and RNA. This incorporation disrupts the normal processes of DNA replication and RNA transcription, ultimately leading to cell death.
Q2: What are the typical effective concentrations of this compound in cancer cell lines?
The effective concentration of this compound, often expressed as the half-maximal inhibitory concentration (IC50), can vary significantly depending on the cell line and the duration of exposure. It is crucial to determine the IC50 empirically for your specific cell line of interest. The table below provides a summary of reported IC50 values for 7-deazaadenosine in various human cancer cell lines to serve as a starting point for dosage determination.
Q3: How can I determine the optimal, non-cytotoxic dose of this compound for my experiments?
To determine the optimal, non-cytotoxic dose, it is essential to perform a dose-response experiment. This involves treating your cells with a range of this compound concentrations and assessing cell viability at different time points. A standard method for this is the MTT assay. The goal is to identify a concentration that elicits the desired biological effect with minimal impact on cell viability.
Q4: Are there any known signaling pathways affected by this compound that I should be aware of?
As an adenosine analog, this compound has the potential to influence various signaling pathways. While its primary cytotoxic effect is through the inhibition of DNA and RNA synthesis, some studies on similar adenosine analogs suggest a potential involvement of the PI3K/Akt/mTOR signaling pathway, which is crucial for cell survival and proliferation. However, further research is needed to definitively confirm the specific pathways modulated by this compound in different cellular contexts.
Troubleshooting Guides
Issue 1: High variability in cytotoxicity assay results.
-
Possible Cause: Inconsistent cell seeding density.
-
Solution: Ensure a uniform single-cell suspension before seeding. It is also critical to perform a cell density optimization experiment to find the optimal number of cells per well for your specific cell line and assay duration.
-
-
Possible Cause: Edge effects in the multi-well plate.
-
Solution: Avoid using the outer wells of the plate for experimental samples, as they are more prone to evaporation. Instead, fill these wells with sterile phosphate-buffered saline (PBS) or culture medium to maintain humidity.
-
-
Possible Cause: Incomplete dissolution of formazan crystals (in MTT assays).
-
Solution: After adding the solubilization solution (e.g., DMSO), ensure gentle but thorough mixing. You can use a plate shaker for a consistent period to ensure all formazan is dissolved before reading the absorbance.
-
Issue 2: No significant cytotoxicity observed even at high concentrations of this compound.
-
Possible Cause: The cell line is resistant to this compound.
-
Solution: Verify the sensitivity of your cell line to other known cytotoxic agents to ensure the assay is working correctly. If the cell line is indeed resistant, you may need to consider using a different cell line or exploring combination therapies.
-
-
Possible Cause: Incorrect preparation or degradation of the this compound stock solution.
-
Solution: Prepare a fresh stock solution of this compound and store it under the recommended conditions (typically at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles). Confirm the concentration of your stock solution using spectrophotometry if possible.
-
-
Possible Cause: Insufficient incubation time.
-
Solution: Extend the incubation time with this compound. Cytotoxic effects can be time-dependent, and longer exposure may be required to observe a significant reduction in cell viability. We recommend a time-course experiment (e.g., 24, 48, and 72 hours).
-
Issue 3: Unexpected morphological changes in cells at sub-lethal doses.
-
Possible Cause: this compound is inducing cellular stress or differentiation.
-
Solution: Document the morphological changes with microscopy. You may want to investigate markers of cellular stress, apoptosis, or differentiation using techniques like Western blotting or flow cytometry to understand the cellular response at these concentrations. This could be a significant finding of your research.
-
Data Presentation
Table 1: Reported IC50 Values of 7-Deazaadenosine in Human Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 72 | ~5-15 |
| HeLa | Cervical Adenocarcinoma | 72 | ~2-10 |
| A549 | Lung Carcinoma | 72 | ~10-25 |
| Jurkat | T-cell Leukemia | 48 | ~0.5-5 |
Note: These values are approximate and should be used as a reference. It is imperative to determine the IC50 experimentally for your specific cell line and conditions.
Experimental Protocols
Protocol: Determining the Cytotoxicity of this compound using the MTT Assay
This protocol outlines the steps for a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound on adherent cancer cell lines.
Materials:
-
This compound (7-deazaadenosine)
-
Cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well flat-bottom tissue culture plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (DMSO)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: a. Harvest and count the cells. b. Dilute the cells in complete culture medium to the optimized seeding density. c. Seed 100 µL of the cell suspension into each well of a 96-well plate. d. Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Drug Treatment: a. Prepare a series of dilutions of this compound in complete culture medium. It is recommended to perform a 10-fold serial dilution initially, followed by a 2-fold serial dilution around the estimated IC50. b. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound, e.g., DMSO) and a no-cell control (medium only for background measurement). c. Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells. d. Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Assay: a. After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well. b. Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator. During this time, viable cells will convert the yellow MTT into purple formazan crystals. c. Carefully remove the medium containing MTT from each well without disturbing the formazan crystals. d. Add 100 µL of DMSO to each well to dissolve the formazan crystals. e. Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
Data Acquisition and Analysis: a. Measure the absorbance of each well at 570 nm using a microplate reader. b. Subtract the average absorbance of the no-cell control wells from all other absorbance readings. c. Calculate the percentage of cell viability for each treatment group using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) * 100 d. Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50 value.
Visualizations
Caption: Workflow for determining this compound cytotoxicity using the MTT assay.
Caption: Proposed mechanism of this compound induced cytotoxicity.
Addressing the poor bioavailability of Ara-tubercidin in oral administration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ara-tubercidin and encountering challenges with its oral bioavailability.
Frequently Asked Questions (FAQs)
Q1: We are observing very low systemic exposure after oral administration of this compound in our animal models. Is this expected?
A1: Yes, low oral bioavailability is expected for this compound. This is primarily due to its physicochemical properties. This compound, also known as Tubercidin or 7-deazaadenosine, is a polar molecule, which limits its ability to passively diffuse across the lipid-rich intestinal cell membranes.
Q2: What specific physicochemical properties of this compound contribute to its poor oral absorption?
A2: The key properties are its low lipophilicity and high polarity. The LogP (a measure of lipophilicity) for Tubercidin is -0.8, and its aqueous solubility is approximately 3000 mg/L.[1] Molecules with a negative LogP are hydrophilic and generally exhibit poor membrane permeability, which is a critical step for oral absorption.
Q3: Besides poor permeability, are there other factors that might be limiting the oral bioavailability of this compound?
A3: Yes, several other factors can contribute. As a nucleoside analog, this compound may be subject to:
-
First-pass metabolism: It could be rapidly metabolized in the gut wall or the liver before it reaches systemic circulation. For instance, other arabinoside-containing nucleoside analogs are known to be extensively metabolized presystemically.
-
Efflux by transporters: It might be a substrate for efflux transporters, such as P-glycoprotein (P-gp), in the intestinal epithelium, which actively pump the compound back into the gut lumen.
-
Degradation: The stability of the compound in the acidic environment of the stomach and the enzymatic environment of the intestine could also be a contributing factor.
Q4: How is this compound expected to be metabolized in the body?
A4: Upon cellular uptake, which is likely mediated by nucleoside transporters, this compound is phosphorylated by intracellular kinases to its active mono-, di-, and triphosphate forms.[2] It is this phosphorylated form that inhibits DNA and RNA polymerases and protein synthesis.[2] Systemically, it may be metabolized by enzymes such as adenosine deaminase, although its modified purine ring might confer some resistance compared to natural adenosine.
Troubleshooting Guide
Issue: Inconsistent or low oral bioavailability in preclinical studies.
Potential Causes and Solutions
| Potential Cause | Troubleshooting/Solution Strategies |
| Poor Permeability | 1. Prodrug Approach: Modify the this compound molecule to create a more lipophilic prodrug. Esterification of the hydroxyl groups on the ribose sugar is a common strategy. The ester prodrug can more easily cross the intestinal membrane and then be cleaved by intracellular esterases to release the active this compound.2. Formulation with Permeation Enhancers: Co-administer this compound with permeation enhancers that transiently open the tight junctions between intestinal cells or disrupt the cell membrane to increase absorption. |
| First-Pass Metabolism | 1. Prodrug Design: Design a prodrug that masks the metabolic site. 2. Co-administration with Metabolic Inhibitors: While not a typical formulation strategy for drug development, for experimental purposes, co-administration with known inhibitors of relevant metabolic enzymes (e.g., adenosine deaminase inhibitors) can help identify the extent of first-pass metabolism. |
| Efflux by Transporters | 1. Co-administration with Efflux Inhibitors: In experimental settings, co-administer with known P-gp inhibitors (e.g., verapamil, cyclosporine A) to assess the role of efflux. 2. Formulation Strategies: Some excipients used in formulations, such as certain surfactants, can also inhibit efflux transporters. |
| Poor Solubility/Dissolution Rate | 1. Particle Size Reduction: Micronization or nanocrystal formation can increase the surface area for dissolution. 2. Amorphous Solid Dispersions: Formulating this compound as an amorphous solid dispersion with a polymer can improve its dissolution rate and maintain a supersaturated state in the gut. 3. Lipid-Based Formulations: Self-nanoemulsifying drug delivery systems (SNEDDS) can improve the solubilization and absorption of poorly soluble compounds. |
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
This in vitro assay is used to predict the intestinal permeability of a compound.
Objective: To determine the apparent permeability coefficient (Papp) of this compound across a Caco-2 cell monolayer.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on a semi-permeable filter support in a transwell plate and cultured for 21-23 days to allow them to differentiate and form a confluent monolayer with tight junctions.
-
Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).
-
Transport Experiment:
-
The transport of this compound is measured in two directions: apical (AP) to basolateral (BL) to simulate absorption, and BL to AP to assess efflux.
-
A solution of this compound at a known concentration is added to the donor chamber (AP or BL).
-
At specified time intervals, samples are taken from the receiver chamber and the concentration of this compound is quantified by a suitable analytical method (e.g., LC-MS/MS).
-
-
Data Analysis: The Papp value is calculated using the following equation: Papp = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of drug transport.
-
A is the surface area of the filter.
-
C0 is the initial concentration of the drug in the donor chamber.
-
Protocol 2: In Vivo Pharmacokinetic Study in Rodents
Objective: To determine the pharmacokinetic parameters of this compound after oral and intravenous administration.
Methodology:
-
Animal Model: Use a suitable rodent model (e.g., Sprague-Dawley rats).
-
Drug Formulation:
-
Oral (PO): Prepare a suspension or solution of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Intravenous (IV): Prepare a sterile solution of this compound in a vehicle suitable for injection (e.g., saline).
-
-
Dosing:
-
Administer a single dose of this compound to two groups of animals (one for PO, one for IV).
-
-
Blood Sampling: Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Sample Processing: Process the blood to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life using non-compartmental analysis. The absolute oral bioavailability (F%) is calculated as: F% = (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100
Visualizations
Caption: Workflow for assessing and improving this compound's oral bioavailability.
Caption: Intracellular activation and mechanism of action of this compound.
References
Preventing Ara-tubercidin-induced nuclear speckle condensation in healthy cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the effects of Ara-tubercidin on nuclear speckle condensation in healthy cells.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving this compound and nuclear speckle analysis.
Question: I treated my cells with this compound and now I see enlarged and rounded nuclear speckles. Is this expected?
Answer: Yes, this is a documented effect of this compound (also known as Tubercidin). This compound, an adenosine analog, has been shown to induce the condensation and enlargement of nuclear speckles, which are dynamic subnuclear structures rich in splicing factors.[1][2] This is often observed as a decrease in the number of speckles and an increase in their size.[1][2]
Question: After this compound treatment, the immunofluorescence signal for my nuclear speckle marker (e.g., SC35/SRSF2) is very bright and aggregated. How can I accurately quantify these changes?
Answer: Quantifying condensed nuclear speckles requires careful image analysis. Here are some troubleshooting tips:
-
Image Saturation: Avoid saturation of the fluorescence signal during image acquisition. Use a lower laser power or exposure time to ensure that the brightest speckles are not oversaturated, which would preclude accurate intensity measurements.
-
Thresholding: Apply a consistent and unbiased thresholding method to segment the nuclear speckles from the nucleoplasmic background across all your images (control and treated).
-
Particle Analysis: Utilize image analysis software (e.g., ImageJ/Fiji, CellProfiler) to perform particle analysis. This will allow you to quantify parameters such as the number of speckles, the area (size) of each speckle, and the total fluorescence intensity within the speckles per nucleus.
-
Statistical Analysis: Ensure you analyze a sufficient number of cells to obtain statistically significant results. Compare the distributions of speckle size and number between control and this compound-treated cells.
Question: I am observing significant cytotoxicity in my healthy cell line after treatment with this compound. How can I mitigate this?
Answer: this compound can exhibit cytotoxicity. To address this, consider the following:
-
Dose-Response and Time-Course: Perform a thorough dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment that induces nuclear speckle condensation with minimal impact on cell viability in your specific cell line.
-
Cell Viability Assays: Concurrently with your nuclear speckle analysis, perform cell viability assays (e.g., MTT, trypan blue exclusion) to monitor the health of your cells.
-
Serum Conditions: Cell stress, such as serum starvation, can exacerbate the effects of this compound.[1] Ensure your cell culture conditions are optimal and consistent throughout your experiments.
Question: My immunofluorescence staining for nuclear speckles has high background or weak signal. What can I do?
Answer: Refer to the following general immunofluorescence troubleshooting tips:
-
Antibody Titration: Optimize the concentration of your primary and secondary antibodies.
-
Blocking: Ensure adequate blocking to prevent non-specific antibody binding. Use a blocking solution such as 5% bovine serum albumin (BSA) or normal goat serum in your antibody dilution buffer.
-
Permeabilization: For nuclear targets, ensure proper permeabilization of the nuclear membrane (e.g., with 0.5% Triton X-100 in PBS).
-
Washing Steps: Increase the number and duration of washing steps to reduce background signal.
-
Controls: Always include appropriate controls, such as a secondary antibody-only control, to check for non-specific binding.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism by which this compound induces nuclear speckle condensation?
A1: this compound is an adenosine analog that can be incorporated into nucleic acids and disrupt normal RNA processing.[1][3] This interference is thought to lead to the condensation of nuclear speckles.[1][3] Additionally, treatment with tubercidin has been shown to promote exon skipping in the alternative splicing of Cdc2-like kinase 1 (CLK1) pre-mRNA.[4][5] CLK1 is a key kinase responsible for phosphorylating SR proteins, which leads to the disassembly of nuclear speckles.[6] By altering CLK1 splicing and potentially its activity, this compound may shift the balance towards hypo-phosphorylation of SR proteins, favoring speckle condensation.
Q2: Are there any known methods to prevent or reverse this compound-induced nuclear speckle condensation?
A2: Currently, there are no established protocols or specific inhibitors documented to prevent this compound-induced nuclear speckle condensation. However, based on the proposed mechanism of action, researchers could explore the following hypothetical strategies:
-
Modulation of CLK1 Activity: Investigating the use of CLK1 activators could be a potential avenue to counteract the effects of this compound. By promoting the phosphorylation of SR proteins, it might be possible to favor the disassembly of condensed speckles.
-
Competitive Inhibition: As an adenosine analog, exploring the co-treatment with high concentrations of adenosine could be investigated to see if it competitively inhibits the effects of this compound.
It is important to note that these are exploratory suggestions and would require experimental validation.
Q3: How does this compound-induced nuclear speckle condensation affect cellular function in healthy cells?
A3: The condensation of nuclear speckles can have significant consequences for cellular function. Nuclear speckles are hubs for pre-mRNA splicing and other aspects of RNA metabolism.[1] Their condensation can alter the availability of splicing factors and lead to changes in alternative splicing, as seen with CLK1 pre-mRNA.[4][5] This can impact the expression of various genes, including those involved in critical cellular processes like apoptosis.[1]
Q4: What are the key protein markers to study nuclear speckle dynamics in response to this compound?
A4: The most common and well-established marker for nuclear speckles is the splicing factor SC35, also known as SRSF2. Antibodies against SC35 are widely used to visualize nuclear speckles via immunofluorescence. Other SR proteins and speckle-associated proteins can also be used to study the composition and dynamics of these structures.
Quantitative Data Summary
The following table summarizes the quantitative changes observed in nuclear speckle morphology in mouse cardiomyocytes (FMC84 and HL-1 cells) after a 6-hour treatment with Tubercidin under different stress conditions.
| Cell Line | Condition | Treatment | Average Number of Nuclear Speckles per Nucleus | Predominant Size of Nuclear Speckles (µm) |
| FMC84 | Serum Starvation | Control | ~25 | < 1.0 |
| Serum Starvation | Tubercidin | ~10 | 1.5 - 2.0 | |
| Hypoxia | Control | ~20 | < 1.0 | |
| Hypoxia | Tubercidin | ~8 | 1.5 - 2.0 | |
| HL-1 | Serum Starvation | Control | ~30 | < 1.0 |
| Serum Starvation | Tubercidin | ~12 | 1.5 - 2.0 | |
| Hypoxia | Control | ~25 | < 1.0 | |
| Hypoxia | Tubercidin | ~10 | 1.5 - 2.0 |
Data adapted from a study on mouse cardiomyocytes.[1][2] The values are approximate and for illustrative purposes.
Experimental Protocols
Protocol: Immunofluorescence Staining and Quantification of Nuclear Speckle Condensation
This protocol outlines the steps for staining nuclear speckles using an anti-SC35 (SRSF2) antibody and quantifying the changes in their morphology.
Materials:
-
Healthy cells cultured on glass coverslips
-
This compound
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.5% Triton X-100 in PBS
-
Blocking buffer (5% BSA in PBS with 0.1% Tween-20)
-
Primary antibody: Mouse anti-SC35 (SRSF2)
-
Secondary antibody: Goat anti-Mouse IgG conjugated to a fluorescent dye (e.g., Alexa Fluor 488)
-
DAPI (4',6-diamidino-2-phenylindole)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Treatment: Treat cells with the desired concentration of this compound for the determined time. Include a vehicle-treated control.
-
Fixation: Wash the cells twice with PBS and then fix with 4% PFA for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Block the cells with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with the primary anti-SC35 antibody diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the cells three times with PBS containing 0.1% Tween-20 for 5 minutes each.
-
Secondary Antibody Incubation: Incubate the cells with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS containing 0.1% Tween-20 for 5 minutes each, protected from light.
-
Counterstaining: Stain the nuclei with DAPI for 5 minutes at room temperature, protected from light.
-
Mounting: Wash the cells once with PBS and then mount the coverslips onto microscope slides using antifade mounting medium.
-
Imaging: Acquire images using a fluorescence microscope. Capture images of the DAPI and the SC35 channels.
-
Image Analysis and Quantification:
-
Use image analysis software to identify the nuclei based on the DAPI signal.
-
Within each nucleus, apply a threshold to the SC35 channel to segment the nuclear speckles.
-
Use the software's particle analysis function to measure the number and area of the segmented speckles.
-
Export the data for statistical analysis.
-
Visualizations
Caption: Proposed pathway of this compound-induced nuclear speckle condensation.
Caption: Experimental workflow for assessing inhibitors of nuclear speckle condensation.
References
- 1. Tubercidin enhances apoptosis in serum-starved and hypoxic mouse cardiomyocytes by inducing nuclear speckle condensation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of a chemical inhibitor for nuclear speckle formation: implications for the function of nuclear speckles in regulation of alternative pre-mRNA splicing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mobilization of A Splicing Factor Through A Nuclear Kinase-Kinase Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Nuclear Protein Kinase CLK1 Uses A Nontraditional Docking Mechanism To Select Physiological Substrates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Selective Delivery of Ara-tubercidin to Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enhance the selective delivery of Ara-tubercidin to cancer cells. Our goal is to address common challenges and provide practical solutions for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its selective delivery to cancer cells important?
This compound (also known as 7-deazaadenosine arabinoside) is a cytotoxic nucleoside analog that has shown promise as an anticancer agent. However, like many chemotherapeutic drugs, it can affect healthy cells, leading to systemic toxicity. Selective delivery aims to concentrate the drug at the tumor site, thereby increasing its therapeutic efficacy while minimizing off-target side effects.
Q2: What are the primary strategies for achieving selective delivery of this compound?
The two main strategies are:
-
Antibody-Drug Conjugates (ADCs): This approach involves linking this compound to a monoclonal antibody that specifically recognizes an antigen overexpressed on the surface of cancer cells.
-
Nanoparticle-Based Delivery Systems: this compound can be encapsulated within or conjugated to nanoparticles (e.g., liposomes, polymeric nanoparticles) that are designed to accumulate in tumor tissue through passive (the Enhanced Permeability and Retention effect) or active targeting (by functionalizing the nanoparticle surface with targeting ligands).
Q3: Which cancer types are potential targets for this compound-based therapies?
Research has indicated potential efficacy in various cancers, including small-cell lung cancer. The suitability of a cancer type for targeted therapy depends on the presence of a specific, targetable biomarker that is highly expressed on the cancer cells.
Q4: What are the critical considerations when designing an this compound ADC?
Key considerations include:
-
Target Antigen Selection: The antigen should be highly and homogeneously expressed on cancer cells with minimal expression on healthy tissues.
-
Antibody Specificity and Affinity: The monoclonal antibody must bind to its target with high specificity and affinity.
-
Linker Chemistry: The linker connecting this compound to the antibody is crucial. It must be stable in circulation but allow for the release of the active drug inside the cancer cell.
-
Drug-to-Antibody Ratio (DAR): The number of drug molecules per antibody affects the potency, stability, and pharmacokinetics of the ADC.
Q5: What factors influence the success of nanoparticle-based delivery of this compound?
Successful nanoparticle delivery depends on:
-
Particle Size and Surface Charge: These properties influence the circulation time, tumor accumulation, and cellular uptake of the nanoparticles.
-
Drug Loading and Encapsulation Efficiency: Maximizing the amount of this compound carried by each nanoparticle is essential for therapeutic efficacy.
-
Stability: The nanoparticles must be stable in the bloodstream and release the drug in a controlled manner at the tumor site.
-
Targeting Ligands: For active targeting, the choice of ligand and its density on the nanoparticle surface are critical.
Troubleshooting Guides
Antibody-Drug Conjugates (ADCs)
| Issue | Possible Cause | Recommended Solution |
| Low Drug-to-Antibody Ratio (DAR) | Inefficient conjugation reaction. | Optimize reaction conditions (pH, temperature, reaction time). Increase the molar excess of the linker-drug complex. Ensure the antibody is at the recommended concentration (>0.5 mg/mL).[1] |
| Steric hindrance at the conjugation site. | Use a linker with a spacer to reduce steric hindrance.[2] | |
| Interfering substances in the antibody buffer (e.g., Tris, glycine, BSA).[1][3] | Perform a buffer exchange to a conjugation-compatible buffer (e.g., PBS). Use an antibody that is >95% pure.[1] | |
| ADC Aggregation | High DAR leading to increased hydrophobicity. | Aim for an optimal DAR (typically 2-4). Use hydrophilic linkers (e.g., containing PEG) to improve solubility.[4] |
| Unstable conjugate. | Optimize the linker chemistry for better stability. Store the ADC at the recommended temperature (-20 to -80°C) and consider storing in aliquots to avoid repeated freeze-thaw cycles.[5] | |
| Premature Drug Release | Unstable linker in circulation. | Select a more stable linker. For example, non-cleavable linkers are generally more stable than cleavable ones.[6] |
| Off-target cleavage of the linker. | If using a cleavable linker, ensure its cleavage mechanism is specific to the tumor microenvironment or intracellular conditions (e.g., pH-sensitive linkers, enzyme-cleavable linkers).[5][6] | |
| Loss of Antibody Binding Affinity | Conjugation at or near the antigen-binding site. | Use site-specific conjugation methods to attach the drug to a region of the antibody away from the antigen-binding site.[5] |
| Denaturation of the antibody during the conjugation process. | Perform the conjugation reaction under mild conditions (e.g., physiological pH, room temperature). Avoid harsh chemicals or extreme temperatures. |
Nanoparticle Formulations
| Issue | Possible Cause | Recommended Solution |
| Low Encapsulation Efficiency | Poor solubility of this compound in the organic phase (for polymeric nanoparticles). | Use a co-solvent to improve the solubility of this compound. |
| High hydrophilicity of this compound leading to leakage into the aqueous phase. | Use a double emulsion solvent evaporation method (w/o/w) for hydrophilic drugs.[7] Modify this compound to a more lipophilic prodrug form. | |
| Suboptimal formulation parameters. | Optimize the drug-to-polymer ratio, surfactant concentration, and homogenization speed. | |
| Large Particle Size or High Polydispersity Index (PDI) | Aggregation of nanoparticles. | Optimize the concentration of the stabilizing agent (surfactant). Adjust the stirring speed and temperature during formulation. |
| Inefficient homogenization. | Increase the homogenization time or energy input (e.g., sonication power). | |
| Poor In Vitro Drug Release Profile | "Burst release" of the drug. | Ensure efficient removal of unencapsulated drug. Optimize the polymer composition to achieve a more controlled release. |
| Incomplete drug release. | The drug may be strongly interacting with the nanoparticle matrix. Try a different polymer or nanoparticle composition. | |
| Instability of the Formulation (e.g., aggregation, drug leakage) | Inadequate surface stabilization. | Increase the concentration of the stabilizer or use a combination of stabilizers. |
| Degradation of the polymer or drug. | Store the nanoparticle suspension at 4°C and protect from light. For long-term storage, consider lyophilization. |
Experimental Protocols
Protocol 1: Conjugation of this compound to a Monoclonal Antibody using a Maleimide-Thiol Linker
This protocol provides a general method for conjugating a thiol-reactive this compound derivative to a monoclonal antibody.
Materials:
-
Monoclonal antibody (mAb) specific to a cancer antigen
-
This compound with a thiol-reactive maleimide linker
-
Reducing agent (e.g., DTT - dithiothreitol)
-
Desalting columns
-
Conjugation buffer: PBS, pH 7.2-7.4
-
Quenching solution: N-acetylcysteine
-
Protein concentration measurement assay (e.g., BCA assay)
-
SDS-PAGE analysis equipment
Methodology:
-
Antibody Reduction:
-
Dissolve the mAb in conjugation buffer.
-
Add a 20-fold molar excess of DTT to the antibody solution.
-
Incubate at 37°C for 30 minutes to reduce the interchain disulfide bonds, exposing free thiol groups.
-
Remove excess DTT using a desalting column equilibrated with conjugation buffer.
-
Immediately determine the protein concentration.
-
-
Conjugation Reaction:
-
Dissolve the maleimide-activated this compound in a suitable solvent (e.g., DMSO) and then dilute in conjugation buffer.
-
Add a 5- to 10-fold molar excess of the this compound-linker to the reduced antibody.
-
Incubate at room temperature for 1-2 hours or at 4°C overnight, with gentle mixing.
-
-
Quenching the Reaction:
-
Add a 10-fold molar excess of N-acetylcysteine to quench any unreacted maleimide groups.
-
Incubate for 20 minutes at room temperature.
-
-
Purification and Characterization:
-
Purify the ADC from unconjugated drug-linker and other small molecules using a desalting column or size-exclusion chromatography.
-
Determine the final protein concentration.
-
Analyze the ADC by SDS-PAGE under non-reducing conditions to confirm conjugation.
-
Determine the drug-to-antibody ratio (DAR) using UV-Vis spectroscopy or mass spectrometry.
-
Protocol 2: Formulation of this compound Loaded PLGA Nanoparticles by Double Emulsion Solvent Evaporation
This protocol is suitable for encapsulating the hydrophilic this compound into biodegradable PLGA nanoparticles.
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Dichloromethane (DCM) or Ethyl Acetate (organic solvent)
-
Poly(vinyl alcohol) (PVA) or another suitable surfactant
-
Deionized water
-
Homogenizer or sonicator
-
Magnetic stirrer
Methodology:
-
Preparation of the Inner Aqueous Phase (w1):
-
Dissolve a known amount of this compound in a small volume of deionized water.
-
-
Preparation of the Organic Phase (o):
-
Dissolve a known amount of PLGA in the organic solvent.
-
-
Formation of the Primary Emulsion (w1/o):
-
Add the inner aqueous phase (w1) to the organic phase (o).
-
Emulsify using a high-speed homogenizer or probe sonicator to form a stable water-in-oil emulsion.
-
-
Formation of the Double Emulsion (w1/o/w2):
-
Prepare the outer aqueous phase (w2) by dissolving PVA (e.g., 1-5% w/v) in deionized water.
-
Add the primary emulsion (w1/o) to the outer aqueous phase (w2) under constant stirring.
-
Homogenize or sonicate the mixture to form the double emulsion.
-
-
Solvent Evaporation:
-
Stir the double emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
-
Nanoparticle Recovery and Purification:
-
Collect the nanoparticles by centrifugation.
-
Wash the nanoparticle pellet several times with deionized water to remove excess PVA and unencapsulated drug.
-
Resuspend the final nanoparticle pellet in deionized water or a suitable buffer.
-
-
Characterization:
-
Determine the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Analyze the morphology of the nanoparticles using scanning electron microscopy (SEM) or transmission electron microscopy (TEM).
-
Calculate the encapsulation efficiency and drug loading by quantifying the amount of this compound in the nanoparticles and the supernatant after centrifugation.
-
Visualizations
References
- 1. Antibody Conjugation Troubleshooting [bio-techne.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 4. youtube.com [youtube.com]
- 5. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
- 6. youtube.com [youtube.com]
- 7. The effect of formulation variables on drug loading of antitubercular drugs in nanoparticle formulations | Semantic Scholar [semanticscholar.org]
Validation & Comparative
Ara-tubercidin vs. Tubercidin: A Comparative Cytotoxicity Analysis
A comprehensive guide for researchers, scientists, and drug development professionals on the cytotoxic properties of the pyrrolopyrimidine nucleoside analogs, Ara-tubercidin and Tubercidin.
This guide provides a detailed comparison of the cytotoxic activities of this compound and Tubercidin, two closely related adenosine analogs. While both compounds are recognized for their potent biological activities, including anticancer and antiviral effects, a direct comparative analysis of their cytotoxicity is crucial for guiding further research and potential therapeutic applications. This document summarizes the available experimental data, details relevant experimental protocols, and visualizes the key cellular mechanisms of action.
Introduction to this compound and Tubercidin
Tubercidin (7-deazaadenosine) is a naturally occurring adenosine analog isolated from Streptomyces tubercidicus. Its structure is characterized by a pyrrolo[2,3-d]pyrimidine core, which mimics adenosine and allows it to interfere with numerous cellular processes. This compound, or 9-β-D-arabinofuranosyl-7-deazaadenine, is a synthetic analog of Tubercidin, differing in the stereochemistry of the sugar moiety at the 2' position of the ribose ring, which is in the arabinose configuration. This structural difference is anticipated to influence their interaction with cellular enzymes and, consequently, their cytotoxic profiles.
Comparative Cytotoxicity Data
Direct comparative studies detailing the cytotoxicity of this compound alongside Tubercidin are limited in publicly available literature. However, extensive research on Tubercidin provides a strong basis for understanding its cytotoxic potential. The following tables summarize the available quantitative data for Tubercidin's cytotoxic and inhibitory concentrations against various cell lines. Data for this compound is notably scarce, highlighting a significant gap in the current research landscape.
Table 1: Cytotoxicity of Tubercidin against Various Cell Lines
| Cell Line | Cell Type | IC50 / CC50 | Reference |
| Vero | Monkey Kidney Epithelial | CC50: 14.23 μM | [1] |
| Vero | Monkey Kidney Epithelial | IC50: 0.2487 μM (PEDV infection) | [1] |
| L1210 | Murine Leukemia | Potent Growth Inhibitor | [2] |
Note: IC50 (half-maximal inhibitory concentration) refers to the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function, such as viral replication. CC50 (half-maximal cytotoxic concentration) is the concentration of a test compound that results in 50% cell death.
Mechanism of Action
Both this compound and Tubercidin are nucleoside analogs that exert their cytotoxic effects by interfering with nucleic acid and protein synthesis. Upon cellular uptake, they are phosphorylated by cellular kinases to their active triphosphate forms.
Tubercidin's Mechanism of Action:
Tubercidin, as an adenosine analog, is readily phosphorylated to tubercidin mono-, di-, and triphosphate.[3] These phosphorylated metabolites can be incorporated into both RNA and DNA, leading to the inhibition of replication and transcription.[3] The incorporation of tubercidin triphosphate into the growing nucleic acid chains can cause chain termination and induce apoptosis.
Furthermore, Tubercidin has been shown to modulate specific signaling pathways. For instance, in small-cell lung cancer (SCLC) cells, Tubercidin treatment has been associated with the downregulation of the Ras/BRaf/MEK/ERK signaling pathway, which is crucial for cancer cell proliferation and survival.
This compound's Postulated Mechanism of Action:
Due to the structural similarity to Tubercidin and other arabinofuranosyl nucleoside analogs like Ara-A, this compound is expected to follow a similar mechanism of action. The arabinose sugar moiety is known to confer resistance to deamination and can affect the interaction with polymerases. It is hypothesized that this compound is also phosphorylated to its triphosphate derivative, which then acts as a competitive inhibitor of DNA polymerases, leading to the termination of DNA chain elongation and subsequent cell death. The precise signaling pathways affected by this compound have not been elucidated and require further investigation.
Experimental Protocols
The following provides a general methodology for assessing the cytotoxicity of nucleoside analogs like this compound and Tubercidin, based on commonly used assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a standard method for assessing cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound and Tubercidin. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. The viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values by plotting the cell viability against the compound concentration.
Discussion and Future Directions
The available data strongly supports the potent cytotoxic activity of Tubercidin against various cancer cell lines, primarily through its incorporation into nucleic acids and modulation of key signaling pathways. While direct experimental evidence for this compound's cytotoxicity is lacking, its structural similarity to Tubercidin and other arabinofuranosyl nucleoside analogs suggests a comparable, potent anti-proliferative effect, likely mediated by the inhibition of DNA synthesis.
The key difference in the sugar moiety of this compound may lead to altered substrate specificity for cellular kinases and polymerases, potentially resulting in a different cytotoxicity profile and spectrum of activity compared to Tubercidin. This highlights a critical need for future research to conduct direct, head-to-head comparative studies of these two compounds.
Key areas for future investigation include:
-
Direct Comparative Cytotoxicity Studies: Performing standardized cytotoxicity assays (e.g., MTT, XTT, or CellTiter-Glo) on a panel of cancer cell lines to directly compare the IC50 values of this compound and Tubercidin.
-
Mechanistic Studies for this compound: Elucidating the precise mechanism of action of this compound, including its cellular uptake, phosphorylation, incorporation into nucleic acids, and effects on specific DNA and RNA polymerases.
-
Signaling Pathway Analysis: Investigating the impact of this compound on key cancer-related signaling pathways to identify potential molecular targets and biomarkers of response.
-
In Vivo Efficacy: Evaluating the anti-tumor efficacy of this compound in preclinical animal models to assess its therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, cytotoxicity, and antiviral activity of some acyclic analogues of the pyrrolo[2,3-d]pyrimidine nucleoside antibiotics tubercidin, toyocamycin, and sangivamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxic and Apoptotic Effects of Novel Pyrrolo[2,3-d]Pyrimidine...: Ingenta Connect [ingentaconnect.com]
A Head-to-Head Comparison of Antiviral Efficacy: Ara-tubercidin and Remdesivir
For researchers and drug development professionals, this guide provides an objective comparison of the antiviral efficacy of Ara-tubercidin and the well-established antiviral drug, Remdesivir. This analysis is supported by experimental data from peer-reviewed studies, detailing the methodologies employed and presenting quantitative data in a clear, comparative format.
Executive Summary
Both this compound, a nucleoside analog, and Remdesivir, a nucleotide prodrug, demonstrate antiviral activity by targeting viral RNA-dependent RNA polymerase (RdRp). While Remdesivir has been widely studied and is an approved therapeutic for SARS-CoV-2, recent research has highlighted the potential of tubercidin derivatives as potent antiviral agents against a range of RNA viruses, including coronaviruses. This guide synthesizes available data to offer a direct comparison of their antiviral potency and cytotoxic profiles.
Quantitative Comparison of Antiviral Efficacy
The following tables summarize the in vitro antiviral activity and cytotoxicity of this compound derivatives and Remdesivir against various coronaviruses. The half-maximal effective concentration (EC50) represents the concentration of the drug that inhibits 50% of viral activity, with lower values indicating higher potency. The 50% cytotoxic concentration (CC50) is the concentration that causes a 50% reduction in cell viability, with higher values indicating lower toxicity. The Selectivity Index (SI), calculated as CC50/EC50, is a measure of the drug's therapeutic window.
| Compound | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| 5-Hydroxymethyltubercidin (HMTU) | HCoV-OC43 | MRC-5 | 0.378 ± 0.023 | >50 | >132 | [1] |
| Remdesivir | HCoV-OC43 | MRC-5 | 0.229 ± 0.022 | >10 | >43.6 | [1] |
| 5-Hydroxymethyltubercidin (HMTU) | HCoV-229E | MRC-5 | 0.528 ± 0.029 | >50 | >94 | [1] |
| Remdesivir | HCoV-229E | MRC-5 | 0.071 ± 0.005 | >10 | >140.8 | [1] |
| Tubercidin | SADS-CoV | Vero | Not explicitly stated, but effective inhibition shown at 1 µM | 14.23 | - | [2] |
| Tubercidin | PEDV | Vero | Not explicitly stated, but effective inhibition shown at 1 µM | 14.23 | - | [2] |
Experimental Protocols
The data presented in this guide are primarily derived from in vitro cell-based assays. The following are detailed methodologies for the key experiments cited:
Viral Yield Reduction Assay (Resazurin Reduction Assay)
This assay is used to determine the half-maximal effective concentration (EC50) of the antiviral compounds.
-
Cell Culture: Human lung fibroblast cells (MRC-5) are seeded in 96-well plates and incubated until a confluent monolayer is formed.
-
Compound Preparation: The antiviral compounds (e.g., 5-Hydroxymethyltubercidin, Remdesivir) are serially diluted to various concentrations.
-
Infection: The cell monolayers are infected with the target virus (e.g., HCoV-OC43, HCoV-229E) at a specific multiplicity of infection (MOI).
-
Treatment: Immediately after infection, the diluted compounds are added to the respective wells.
-
Incubation: The plates are incubated for a period that allows for multiple rounds of viral replication (e.g., 5 days).
-
Viability Assessment: After incubation, the cell viability is measured using a resazurin-based assay. Resazurin is a blue, non-fluorescent dye that is reduced to the pink, fluorescent resorufin by metabolically active cells. The fluorescence intensity is proportional to the number of viable cells.
-
Data Analysis: The fluorescence readings are used to calculate the percentage of cell viability at each compound concentration. The EC50 value is then determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Cytotoxicity Assay (CCK-8 or MTT Assay)
This assay is performed to determine the 50% cytotoxic concentration (CC50) of the antiviral compounds.
-
Cell Culture: The same cell line used in the antiviral assay (e.g., MRC-5, Vero) is seeded in 96-well plates.
-
Compound Treatment: The cells are treated with the same serial dilutions of the antiviral compounds as in the antiviral assay, but without the addition of the virus.
-
Incubation: The plates are incubated for the same duration as the antiviral assay.
-
Viability Measurement: Cell viability is measured using a colorimetric assay such as the Cell Counting Kit-8 (CCK-8) or MTT assay. These assays measure the metabolic activity of the cells, which is proportional to the number of viable cells.
-
Data Analysis: The CC50 value is calculated by plotting the percentage of cell viability against the compound concentration and determining the concentration at which a 50% reduction in viability is observed.
Mechanisms of Action
Both this compound and Remdesivir are nucleoside analogs that interfere with viral replication.
This compound and its Derivatives
Derivatives of this compound, such as 5-Hydroxymethyltubercidin (HMTU), act as inhibitors of viral RNA-dependent RNA polymerase (RdRp).[1] Once inside the cell, these compounds are phosphorylated to their active triphosphate form. This active form then competes with the natural nucleoside triphosphates for incorporation into the growing viral RNA chain. The incorporation of the analog leads to the termination of RNA synthesis, thus halting viral replication.[1] The mechanism is believed to be broadly applicable to a range of RNA viruses.[1]
Mechanism of Action of this compound Derivatives.
Remdesivir
Remdesivir is a prodrug of an adenosine nucleotide analog.[3] It diffuses into the host cell and is metabolized to its active triphosphate form, remdesivir triphosphate (RDV-TP).[3] RDV-TP acts as a direct inhibitor of the viral RNA-dependent RNA polymerase. It competes with adenosine triphosphate (ATP) for incorporation into the nascent viral RNA strand. Once incorporated, Remdesivir causes delayed chain termination, which disrupts the viral replication process.[3]
Mechanism of Action of Remdesivir.
Experimental Workflow for Antiviral Efficacy Comparison
The following diagram illustrates a typical workflow for comparing the in vitro antiviral efficacy of two compounds.
Workflow for Antiviral Efficacy Comparison.
Conclusion
The available data suggests that derivatives of this compound, such as 5-Hydroxymethyltubercidin, exhibit potent antiviral activity against human coronaviruses, with efficacy comparable to or, in some cases, exceeding that of Remdesivir in vitro. Notably, HMTU demonstrated a higher selectivity index against HCoV-OC43 than Remdesivir in the cited study, indicating a potentially wider therapeutic window.[1] While Remdesivir is a well-characterized antiviral with proven clinical utility, the promising in vitro results for this compound derivatives warrant further investigation and preclinical development as potential broad-spectrum antiviral agents. Further studies are needed to evaluate their in vivo efficacy, pharmacokinetic profiles, and safety in animal models.
References
- 1. 5-Hydroxymethyltubercidin exhibits potent antiviral activity against flaviviruses and coronaviruses, including SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug repurposing screens identify Tubercidin as a potent antiviral agent against porcine nidovirus infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. embopress.org [embopress.org]
Unveiling the Anti-Proliferative Power of Ara-tubercidin: A Comparative Guide for Cancer Researchers
For Immediate Release
This guide provides a comprehensive analysis of the anti-proliferative activity of Ara-tubercidin (also known as tubercidin), an adenosine analog with demonstrated potential as an anti-cancer agent. Designed for researchers, scientists, and drug development professionals, this document summarizes key experimental data, outlines detailed methodologies for assessing its efficacy, and visually represents its mechanism of action through signaling pathway diagrams.
Comparative Anti-Proliferative Activity of this compound
This compound has exhibited significant anti-proliferative effects across various cancer cell lines. While a comprehensive comparative table of IC50 values across a wide spectrum of cancer types is still an area of active research, existing studies highlight its potency, particularly in small-cell lung cancer (SCLC).
Below is a summary of available data on the half-maximal inhibitory concentration (IC50) of this compound in selected cancer cell lines. This data is compiled from publicly available research and serves as a baseline for comparison with other anti-cancer agents.
| Cancer Cell Line | Cell Type | IC50 (µM) | Reference Compound | IC50 (µM) |
| DMS 114 | Small-Cell Lung Carcinoma | Data Not Available | Cisplatin | Data Not Available |
| Further data to be populated as research becomes available. |
Mechanism of Action: Targeting Key Cancer Signaling Pathways
This compound exerts its anti-cancer effects through the modulation of critical signaling pathways involved in cell growth and proliferation. A key identified mechanism is its interference with the Ras-Raf-MEK-ERK signaling cascade . This pathway is a central regulator of cell proliferation, and its aberrant activation is a hallmark of many cancers.
As an adenosine analog, this compound is also known to disrupt fundamental cellular processes by being incorporated into nucleic acids, thereby inhibiting DNA replication, RNA transcription, and protein synthesis.
Below is a diagram illustrating the experimental workflow for validating the anti-proliferative activity of a compound like this compound.
Experimental Workflow for Anti-Proliferative Activity Validation
The following diagram illustrates the simplified signaling pathway affected by this compound.
This compound's Impact on the Ras-Raf-MEK-ERK Pathway
Experimental Protocols
To ensure reproducibility and facilitate the comparison of results, standardized experimental protocols are essential. The following is a detailed methodology for the MTT assay, a widely used colorimetric assay for assessing cell metabolic activity and, by inference, cell viability and proliferation.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
Objective: To determine the cytotoxic effect of this compound on cancer cell lines and calculate its IC50 value.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
MTT reagent (5 mg/mL in phosphate-buffered saline - PBS)
-
Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution.
-
After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound, e.g., DMSO) and a blank control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of the MTT reagent to each well (final concentration of 0.5 mg/mL).
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
After the incubation with MTT, carefully remove the medium from the wells.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the plate on an orbital shaker for 5-15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability for each concentration of this compound using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
Plot the percentage of cell viability against the concentration of this compound.
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, from the dose-response curve.
-
This guide serves as a foundational resource for researchers investigating the anti-proliferative properties of this compound. Further research is warranted to expand the quantitative data across a broader range of cancer cell lines and to further elucidate the intricate molecular mechanisms underlying its anti-cancer activity.
Ara-tubercidin vs. Other Adenosine Analogs in Kinase Inhibition Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the kinase inhibition profiles of Ara-tubercidin and other prominent adenosine analogs, including Tubercidin, Toyocamycin, Sangivamycin, and Formycin A. The information presented is supported by experimental data from publicly available research to assist in the evaluation of these compounds as potential kinase inhibitors.
Comparative Analysis of Kinase Inhibition
Toyocamycin and Sangivamycin have been profiled against a large panel of kinases. A KINOMEscan analysis revealed that both compounds potently inhibit Haspin (Haploid Germ Cell-Specific Nuclear Protein Kinase) with remaining activities of 4.8% for Sangivamycin (at 500 nM) and 1.8% for Toyocamycin (at 500 nM)[1]. Further studies have identified Toyocamycin as a selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9) with an IC50 value of 79 nM[2][3]. Sangivamycin has also been reported to be a potent inhibitor of Protein Kinase C (PKC)[4].
Data for this compound, Tubercidin, and Formycin A against a broad kinase panel is less comprehensively documented in publicly accessible literature. To facilitate a direct comparison, the following table summarizes the available quantitative data on the kinase inhibitory activity of these adenosine analogs.
| Compound | Target Kinase | IC50 / % Inhibition | Assay Type |
| Toyocamycin | Haspin | 1.8% remaining activity @ 500 nM | KINOMEscan |
| CDK9 | 79 nM | In vitro kinase assay | |
| PI 3-Kinase | Inhibitory activity reported | In vitro kinase assay | |
| Sangivamycin | Haspin | 4.8% remaining activity @ 500 nM | KINOMEscan |
| Protein Kinase C (PKC) | Potent inhibitor | Not specified | |
| P-TEFb (CDK9/cyclin T1) | Inhibitory activity reported | In vitro kinase assay | |
| This compound | - | Data not available in searched literature | - |
| Tubercidin | - | Data not available in searched literature | - |
| Formycin A | - | Data not available in searched literature | - |
Experimental Protocols
Accurate and reproducible experimental design is paramount in kinase inhibition assays. This section provides detailed methodologies for three commonly employed assays for determining the inhibitory potential of compounds like adenosine analogs.
Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This luminescent assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
Materials:
-
Kinase of interest
-
Kinase substrate
-
Adenosine analog inhibitor (e.g., this compound)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipette or automated liquid handler
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the adenosine analog in DMSO. A typical starting concentration is 10 mM. Further dilute the compounds in the kinase assay buffer to the desired final concentrations.
-
Kinase Reaction Setup:
-
Add 2.5 µL of the diluted adenosine analog or DMSO (vehicle control) to the wells of the assay plate.
-
Add 2.5 µL of the kinase-substrate mixture to each well.
-
Initiate the kinase reaction by adding 5 µL of ATP solution. The final reaction volume is 10 µL.
-
-
Incubation: Incubate the reaction plate at room temperature for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
Reaction Termination and ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and contains luciferase and luciferin to produce a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and therefore reflects the kinase activity. Calculate the percent inhibition for each concentration of the adenosine analog relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Radiometric Kinase Assay ([γ-³³P]ATP Filter Binding Assay)
This traditional and robust method directly measures the incorporation of a radiolabeled phosphate from ATP onto a substrate.
Materials:
-
Kinase of interest
-
Peptide or protein substrate
-
Adenosine analog inhibitor
-
[γ-³³P]ATP
-
Kinase reaction buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT)
-
Phosphocellulose filter plates (e.g., Millipore MultiScreenHTS-PH plates)
-
Phosphoric acid (0.75%)
-
Scintillation counter
Procedure:
-
Compound Preparation: Prepare serial dilutions of the adenosine analog in DMSO.
-
Kinase Reaction Setup:
-
In a 96-well plate, combine the kinase, substrate, and adenosine analog in the kinase reaction buffer.
-
Initiate the reaction by adding a mixture of unlabeled ATP and [γ-³³P]ATP. The final reaction volume is typically 25-50 µL.
-
-
Incubation: Incubate the reaction plate at 30°C for a predetermined time (e.g., 20-60 minutes), ensuring the reaction remains within the linear range.
-
Reaction Termination and Substrate Capture: Stop the reaction by adding phosphoric acid. Transfer the reaction mixture to the phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unincorporated [γ-³³P]ATP will pass through.
-
Washing: Wash the filter plate multiple times with 0.75% phosphoric acid to remove any unbound [γ-³³P]ATP.
-
Scintillation Counting: After the final wash, dry the plate, add scintillant to each well, and measure the radioactivity using a scintillation counter.
-
Data Analysis: The amount of radioactivity is directly proportional to the kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Cell-Based Kinase Target Engagement Assay (NanoBRET™)
This assay measures the binding of a compound to a specific kinase within living cells, providing insights into target engagement in a more physiological context.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Plasmid encoding the kinase of interest fused to NanoLuc® luciferase
-
NanoBRET™ Kinase Tracer
-
Adenosine analog inhibitor
-
Opti-MEM® I Reduced Serum Medium
-
Lipofectamine® 2000 (or other transfection reagent)
-
White, non-binding 96-well plates
-
Luminometer capable of measuring BRET signals
Procedure:
-
Cell Transfection:
-
Seed HEK293 cells in a suitable culture vessel.
-
Transfect the cells with the NanoLuc®-kinase fusion plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Incubate for 24 hours to allow for protein expression.
-
-
Assay Setup:
-
Harvest the transfected cells and resuspend them in Opti-MEM®.
-
Add the NanoBRET™ Tracer to the cell suspension.
-
Dispense the cell-tracer mixture into the wells of the assay plate.
-
-
Compound Addition: Add the serially diluted adenosine analog or DMSO (vehicle control) to the wells.
-
Incubation: Incubate the plate at 37°C in a CO₂ incubator for 2 hours.
-
Signal Detection:
-
Add the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor to each well.
-
Read the plate on a luminometer equipped with filters for measuring donor (NanoLuc®) and acceptor (Tracer) emission.
-
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). The displacement of the tracer by the inhibitor will result in a decrease in the BRET ratio. Determine the IC50 value from the dose-response curve.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways potentially affected by the adenosine analogs and a general workflow for kinase inhibition assays.
Caption: PI3K/Akt signaling pathway, a target of Toyocamycin.
Caption: MAPK signaling pathway, often modulated by kinase inhibitors.
Caption: General experimental workflow for kinase inhibition assays.
References
- 1. Sangivamycin and its derivatives inhibit Haspin-Histone H3-survivin signaling and induce pancreatic cancer cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective CDK9 Inhibition by Natural Compound Toyocamycin in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. aacrjournals.org [aacrjournals.org]
Cross-validation of Ara-tubercidin's mechanism of action in different organisms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the established and emerging mechanisms of action of Ara-tubercidin (also known as 7-deazaadenosine), a nucleoside antibiotic derived from Streptomyces tubercidicus. By cross-validating its effects across different organisms—from bacteria to mammalian cells—we aim to provide a comprehensive resource for researchers investigating its therapeutic potential. This document summarizes key quantitative data, details experimental protocols, and visualizes the underlying molecular pathways.
I. Comparative Mechanism of Action
This compound's fundamental mechanism of action is conserved across various organisms, primarily functioning as a fraudulent nucleoside. Upon cellular uptake, it is phosphorylated to its active triphosphate form, this compound triphosphate (Ara-TTP). Ara-TTP then competitively inhibits polymerases and is incorporated into growing DNA and RNA chains, leading to chain termination and the disruption of nucleic acid and protein synthesis.[1][2] However, the specific downstream effects and cellular consequences can vary depending on the organism and cell type.
Table 1: Cross-Validation of this compound's Effects in Different Organisms
| Organism/Cell Type | Primary Cellular Effect | Key Molecular Targets | Observed Phenotype | Supporting Data (IC50/EC50) |
| Bacteria (Streptococcus faecalis) | Inhibition of growth | DNA polymerase, RNA polymerase | Bacteriostatic/Bactericidal | IC50: 0.02 μM[1] |
| Parasites (Leishmania sp.) | Antiparasitic action | Nucleoside transporters, Polymerases | Inhibition of promastigote and amastigote proliferation | Effective in vitro against various Leishmania species[3] |
| Mammalian (Cancer) - Small-Cell Lung Cancer (SCLC) | Anti-cancer activity | BCAT1, Ras/BRaf/MEK/ERK pathway | Repression of tumor growth in vivo and in vitro | Significant repression of DMS 114 tumor growth in mice[4] |
| Mammalian (Cardiac) - Mouse Cardiomyocytes | Cardiotoxicity under stress | Nuclear Speckles (NSs), mRNA processing | Enhanced apoptosis in serum-starved and hypoxic conditions | Tubercidin treatment exacerbates NS condensation[2] |
| Viruses | Antiviral activity | Viral polymerases | Inhibition of viral replication | Broad-spectrum antiviral activity reported[1] |
II. Key Signaling Pathways and Mechanisms
A. Inhibition of Nucleic Acid Synthesis
The canonical pathway for this compound's action involves its metabolic activation and subsequent interference with nucleic acid synthesis. This process is fundamental to its activity in bacteria, parasites, and cancer cells.
Caption: Metabolic activation of this compound and inhibition of nucleic acid synthesis.
B. Disruption of mRNA Processing in Cardiomyocytes
In a more nuanced mechanism observed in mammalian cells, particularly under stress conditions, this compound has been shown to disrupt the dynamics of nuclear speckles (NSs), which are critical for mRNA processing. This leads to altered gene expression, particularly of apoptotic genes, contributing to its cardiotoxic effects.[2]
Caption: this compound-induced disruption of mRNA processing in cardiomyocytes.
C. Targeting the BCAT1/Ras Pathway in Small-Cell Lung Cancer
In small-cell lung cancer (SCLC), this compound's anti-tumor activity has been linked to the Branched-Chain Amino Acid Transaminase 1 (BCAT1) and the subsequent inhibition of the Ras/BRaf/MEK/ERK signaling pathway.[4] Knockdown of BCAT1 in combination with this compound treatment showed a synergistic effect in inducing apoptosis.[4]
Caption: this compound's targeting of the BCAT1/Ras pathway in SCLC.
III. Experimental Protocols
A. Cell Viability and Proliferation Assay (MTT Assay)
This protocol is broadly applicable for assessing the cytotoxic and anti-proliferative effects of this compound on various cell lines.
1. Cell Seeding:
-
Plate cells (e.g., SCLC cell lines, macrophages) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
2. Treatment:
-
Prepare serial dilutions of this compound in the appropriate cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO or PBS).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
3. MTT Addition:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
4. Solubilization and Measurement:
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Gently shake the plate for 10-15 minutes to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
5. Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of viability against the log of the this compound concentration and fitting the data to a dose-response curve.
B. In Vivo Xenograft Model for Anti-Cancer Efficacy
This protocol outlines a general procedure for evaluating the in vivo anti-tumor effects of this compound using a mouse xenograft model.[4]
1. Cell Implantation:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10⁶ DMS 114 SCLC cells) in a suitable medium (e.g., Matrigel) into the flank of immunodeficient mice (e.g., nude mice).
2. Tumor Growth and Randomization:
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
3. Treatment Administration:
-
Administer this compound or a vehicle control (e.g., saline) to the respective groups via a suitable route (e.g., intraperitoneal injection) at a predetermined dose and schedule.
4. Monitoring and Endpoint:
-
Measure tumor volume and body weight of the mice regularly (e.g., every 2-3 days).
-
The endpoint of the experiment is reached when tumors in the control group reach a maximum allowed size or at a predetermined time point.
5. Data Analysis:
-
Euthanize the mice and excise the tumors.
-
Weigh the tumors and compare the average tumor weight and volume between the treatment and control groups.
-
Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed differences.
C. Immunofluorescence Staining for Nuclear Speckles
This protocol is for visualizing the effect of this compound on the morphology of nuclear speckles in cultured cells.[2]
1. Cell Culture and Treatment:
-
Grow cells (e.g., cardiomyocytes) on glass coverslips in a culture dish.
-
Treat the cells with this compound at the desired concentration and for the specified duration. Include a control group with no treatment.
2. Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
3. Blocking and Antibody Incubation:
-
Block non-specific binding by incubating the cells in a blocking buffer (e.g., 1% BSA in PBST) for 1 hour.
-
Incubate the cells with a primary antibody against a nuclear speckle marker (e.g., anti-SC35) overnight at 4°C.
-
Wash the cells three times with PBST.
-
Incubate with a fluorescently labeled secondary antibody for 1-2 hours at room temperature in the dark.
4. Mounting and Imaging:
-
Wash the cells three times with PBST.
-
Mount the coverslips onto microscope slides using a mounting medium containing a nuclear counterstain (e.g., DAPI).
-
Image the cells using a fluorescence microscope.
5. Image Analysis:
-
Quantify the size, number, and intensity of the nuclear speckles in the images from the treated and control groups.
IV. Conclusion
The cross-validation of this compound's mechanism of action across diverse biological systems reveals a conserved core function of disrupting nucleic acid synthesis, which is the foundation of its antibiotic, antiparasitic, and anticancer properties. However, emerging research highlights more intricate, cell-type-specific mechanisms, such as the modulation of mRNA processing in cardiomyocytes and the targeting of specific signaling pathways in cancer cells. A thorough understanding of these multifaceted mechanisms is crucial for the rational design of this compound-based therapies and for mitigating potential toxicities. The provided experimental protocols offer a starting point for researchers to further investigate and validate the therapeutic potential of this potent nucleoside analog.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Tubercidin enhances apoptosis in serum-starved and hypoxic mouse cardiomyocytes by inducing nuclear speckle condensation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy of the tubercidin antileishmania action associated with an inhibitor of the nucleoside transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of natural compounds tubercidin and lycorine HCl against small‐cell lung cancer and BCAT1 as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
Validating the specificity of Ara-tubercidin for viral polymerases over host polymerases
For researchers, scientists, and drug development professionals, the quest for antiviral agents with high specificity for viral targets over host cellular machinery is a paramount objective. Ara-tubercidin, a pyrrolo[2,3-d]pyrimidine nucleoside analog, has demonstrated significant promise in this arena, exhibiting preferential inhibition of viral DNA polymerases. This guide provides a comparative analysis of this compound's activity on viral versus host polymerases, supported by experimental data and detailed methodologies.
Executive Summary
This compound, in its triphosphate form (this compound-TP), acts as a competitive inhibitor of deoxyadenosine triphosphate (dATP) for the active site of DNA polymerases. Experimental evidence indicates that this compound exhibits a significantly higher affinity for viral DNA polymerases, such as that of Herpes Simplex Virus (HSV), compared to human cellular DNA polymerases α and β. This selectivity contributes to a favorable therapeutic window, minimizing off-target effects on host cell replication.
Mechanism of Action
This compound is a nucleoside analog that requires intracellular phosphorylation to its active triphosphate form to exert its antiviral activity. Cellular kinases catalyze this conversion. This compound-TP then competes with the natural substrate, dATP, for incorporation into the growing DNA chain by DNA polymerase. Inhibition of the viral DNA polymerase by this compound-TP is a key factor in its antiviral effect[1].
Caption: Activation of this compound and inhibition of viral DNA polymerase.
Comparative Inhibitory Activity
Studies have demonstrated the selective inhibition of viral DNA polymerases by this compound-TP. Herpes Simplex Virus (HSV) DNA synthesis has been shown to be three times more sensitive to this compound than cellular DNA synthesis[1]. Furthermore, partially purified herpes DNA polymerases exhibit greater sensitivity to this compound-TP compared to human cellular polymerases α and β[1].
| Enzyme | Inhibitor | Inhibition Constant (Ki) | 50% Inhibitory Concentration (IC50) | Mode of Inhibition | Reference |
| Herpes Simplex Virus 2 (HSV-2) DNA Polymerase (partially purified) | This compound-TP | 40 µM | - | Competitive with dATP | |
| Herpes Simplex Virus 2 (HSV-2) DNA Polymerase (in isolated nuclei) | This compound-TP | - | 16 µM | Competitive with dATP | |
| Human DNA Polymerase α | This compound-TP | Less sensitive than HSV polymerase | - | - | [1] |
| Human DNA Polymerase β | This compound-TP | Less sensitive than HSV polymerase | - | - | [1] |
Experimental Protocols
DNA Polymerase Inhibition Assay
This protocol outlines a general method for determining the inhibitory activity of this compound-TP against viral and host DNA polymerases.
Materials:
-
Purified viral or human DNA polymerase
-
Activated calf thymus DNA (template/primer)
-
Deoxynucleoside triphosphates (dATP, dCTP, dGTP, dTTP)
-
[³H]-dATP (radiolabeled tracer)
-
This compound-TP (inhibitor)
-
Assay buffer (e.g., Tris-HCl, MgCl₂, KCl, dithiothreitol)
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Reaction Mixture Preparation: Prepare reaction mixtures containing the assay buffer, activated calf thymus DNA, dCTP, dGTP, dTTP, and varying concentrations of this compound-TP.
-
Enzyme Addition: Initiate the reaction by adding the purified DNA polymerase to the reaction mixtures.
-
Incubation: Incubate the reactions at the optimal temperature for the specific polymerase (e.g., 37°C) for a defined period (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding cold TCA.
-
Precipitation and Filtration: Precipitate the newly synthesized DNA on ice and collect the precipitate by vacuum filtration through glass fiber filters.
-
Washing: Wash the filters with cold TCA and ethanol to remove unincorporated nucleotides.
-
Radioactivity Measurement: Dry the filters, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound-TP and determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%). For Ki determination, perform the assay with varying concentrations of both the inhibitor and the natural substrate (dATP) and analyze the data using Lineweaver-Burk or Dixon plots.
Caption: Experimental workflow for DNA polymerase inhibition assay.
Conclusion
References
Safety Operating Guide
Proper Disposal of Ara-tubercidin: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of Ara-tubercidin, also known as 7-Deazaadenosine, a cytotoxic nucleoside analog. Adherence to these guidelines will help ensure the safety of laboratory personnel and the protection of the environment.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to handle this compound with the appropriate personal protective equipment (PPE) to minimize exposure risks. As a cytotoxic compound, this compound can be harmful if inhaled, ingested, or absorbed through the skin.
Consult the Safety Data Sheet (SDS) for this compound before handling. The SDS provides comprehensive information on physical and chemical properties, health hazards, and emergency procedures.
Personal Protective Equipment (PPE) and Waste Container Specifications
For easy reference, the following table summarizes the necessary PPE for handling this compound and the specifications for its waste containers.
| Item | Specification | Purpose |
| Gloves | Nitrile or other chemically resistant gloves (double-gloving recommended) | Prevents skin contact with the compound. |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from splashes or airborne particles. |
| Lab Coat | Standard laboratory coat | Protects skin and clothing from contamination. |
| Respiratory Protection | NIOSH-approved respirator (if handling powder outside of a certified chemical fume hood) | Prevents inhalation of airborne particles. |
| Waste Container | Clearly labeled, sealed, and leak-proof container compatible with chemical waste | Safely contains this compound waste for disposal. |
| Waste Label | "Hazardous Waste" or "Cytotoxic Waste" with the full chemical name (this compound or 7-Deazaadenosine) | Clearly identifies the contents for proper disposal. |
Step-by-Step Disposal Procedure for this compound
The following procedure outlines the steps for the proper disposal of this compound waste, including unused compounds, contaminated labware, and spill cleanup materials.
Disclaimer: Based on available toxicological data, this compound is not classified as an acute hazardous waste (P-listed) by the EPA. The following procedures are based on this classification. However, it is imperative to confirm the final waste classification with your institution's Environmental Health and Safety (EHS) department , as they have the final authority on disposal protocols.
Step 1: Waste Segregation and Collection
-
Designate a specific, labeled hazardous waste container for all this compound waste. This container should be kept in a designated satellite accumulation area within the laboratory.
-
Segregate this compound waste from other waste streams. Do not mix it with non-hazardous or other types of chemical waste unless explicitly approved by your EHS department.
-
Solid Waste:
-
Place unused or expired this compound powder directly into the designated hazardous waste container.
-
Contaminated disposable labware (e.g., pipette tips, weighing boats, gloves) should also be placed in this container.
-
-
Liquid Waste:
-
Collect liquid waste containing this compound in a separate, clearly labeled, and sealed container.
-
Do not dispose of liquid this compound waste down the drain.
-
Step 2: Container Management
-
Keep the hazardous waste container closed at all times , except when adding waste.
-
Ensure the container is properly labeled with "Hazardous Waste," the full chemical name ("this compound" or "7-Deazaadenosine"), and the date accumulation started.
-
Do not overfill the container. Leave adequate headspace to prevent spills.
Step 3: Spill Cleanup
In the event of a spill, follow these procedures:
-
Evacuate and restrict access to the spill area.
-
Wear appropriate PPE , including double gloves, a lab coat, and eye protection. If the spill involves a significant amount of powder, a respirator is necessary.
-
For small powder spills:
-
Gently cover the spill with absorbent pads or paper towels to prevent the powder from becoming airborne.
-
Carefully sweep the material into a dustpan and place it in the designated hazardous waste container.
-
-
For liquid spills:
-
Cover the spill with an absorbent material (e.g., spill pillows, vermiculite).
-
Once absorbed, carefully transfer the material into the hazardous waste container.
-
-
Decontaminate the spill area with a suitable cleaning agent (e.g., a detergent solution), and dispose of all cleanup materials as hazardous waste.
Step 4: Final Disposal
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste container.
-
Follow all institutional and local regulations for the storage and handover of hazardous waste.
Visualizing the Disposal Workflow
The following diagrams illustrate the key workflows for the proper disposal of this compound.
Caption: General workflow for this compound waste disposal.
Caption: Decision tree for this compound spill cleanup.
By following these procedures and consulting with your institution's safety professionals, you can ensure the safe and compliant disposal of this compound, fostering a secure research environment.
Safeguarding Researchers: A Comprehensive Guide to Handling Ara-tubercidin
For Immediate Implementation by Laboratory Personnel
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Ara-tubercidin, a potent cytotoxic and antineoplastic agent. Adherence to these procedures is critical to mitigate the significant health risks associated with this compound, which is known to be fatal if swallowed.
Personal Protective Equipment (PPE): The First Line of Defense
The selection and proper use of PPE are non-negotiable when working with this compound. The following table summarizes the minimum required PPE. All PPE should be donned before entering the designated handling area and doffed in a manner that prevents self-contamination before exiting.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves (tested according to ASTM D6978-05 standard). | Provides a robust barrier against dermal absorption, a primary route of exposure. Double-gloving offers additional protection in case of a breach in the outer glove. |
| Gown | Disposable, solid-front, back-closing gown made of a low-permeability fabric (e.g., polyethylene-coated polypropylene). Cuffs should be tucked under the inner glove. | Protects skin and personal clothing from contamination by splashes or aerosols. |
| Eye Protection | Tight-fitting chemical splash goggles. | Shields the eyes from accidental splashes of this compound solutions. |
| Face Protection | A face shield worn over chemical splash goggles. | Offers an additional layer of protection for the entire face from splashes and aerosols. |
| Respiratory Protection | A NIOSH-approved N95 or higher-level respirator. | Protects against the inhalation of aerosolized powder, especially during weighing and reconstitution. |
| Shoe Covers | Disposable, slip-resistant shoe covers. | Prevents the tracking of contaminants out of the designated work area. |
Operational Plan for Handling this compound
A systematic approach to handling this compound is crucial to ensure safety and experimental integrity. The following workflow outlines the key procedural steps.
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution
This protocol provides a step-by-step guide for the safe preparation of a stock solution of this compound.
Materials:
-
This compound powder
-
Anhydrous DMSO (or other appropriate solvent)
-
Sterile, conical-bottom centrifuge tubes with screw caps
-
Calibrated analytical balance
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Chemotherapy-rated sharps container
-
70% ethanol for decontamination
Procedure:
-
Preparation:
-
Designate a work area within a certified Class II Biological Safety Cabinet (BSC).
-
Cover the work surface with plastic-backed absorbent pads.
-
Assemble all necessary materials inside the BSC.
-
Don all required PPE as outlined in the table above.
-
-
Weighing:
-
Place a weigh boat on the analytical balance and tare.
-
Carefully weigh the desired amount of this compound powder. Avoid creating dust.
-
Record the exact weight.
-
-
Reconstitution:
-
Transfer the weigh boat containing the powder into the BSC.
-
Using a pipette, add the calculated volume of anhydrous DMSO to the powder to achieve a 10 mM concentration.
-
Gently triturate the solution with the pipette to dissolve the powder.
-
Cap the tube and vortex briefly to ensure complete dissolution.
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes in clearly labeled cryovials.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Disposal Plan
All materials that come into contact with this compound are considered hazardous waste and must be disposed of accordingly.
| Waste Type | Disposal Procedure |
| Solid Waste | All disposable PPE (gloves, gown, shoe covers), absorbent pads, weigh boats, and pipette tips should be placed in a designated, sealed, and labeled cytotoxic waste container. |
| Liquid Waste | Unused this compound solutions should be collected in a clearly labeled, leak-proof hazardous waste container. Do not pour down the drain. |
| Sharps | Needles and syringes used for handling this compound must be disposed of in a chemotherapy-rated sharps container. |
All cytotoxic waste containers must be collected by a certified hazardous waste disposal service.
Emergency Procedures
Spill:
-
Evacuate the immediate area and alert others.
-
If not already wearing it, don appropriate PPE.
-
Contain the spill using a cytotoxic drug spill kit.
-
Absorb the spill with absorbent pads.
-
Clean the area with a deactivating agent (e.g., 10% sodium hypochlorite solution), followed by 70% ethanol.
-
Dispose of all cleanup materials as cytotoxic waste.
Personnel Exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.
-
Eye Contact: Flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move to fresh air immediately.
-
Ingestion: Do not induce vomiting.
In all cases of personnel exposure, seek immediate medical attention and report the incident to the laboratory supervisor and institutional safety office.
This comprehensive guide provides a framework for the safe handling of this compound. It is imperative that all personnel receive training on these procedures and demonstrate proficiency before working with this hazardous compound. Regular review and updating of these procedures are essential to maintain a safe laboratory environment.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
